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4-Bromo-3-ethynylphenol

Cat. No.: B15321095
M. Wt: 197.03 g/mol
InChI Key: BAZFXBMMYTYNKG-UHFFFAOYSA-N
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Description

4-Bromo-3-ethynylphenol (CAS 2228999-66-2) is a high-purity brominated phenol building block of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₈H₅BrO and a molecular weight of 197.03 g/mol, this compound features a phenol group ortho-substituted with both bromine and an ethynyl moiety, creating a multifunctional scaffold for chemical synthesis . The compound has a calculated LogP of 2.136, indicating moderate lipophilicity, and one hydrogen bond donor and acceptor each . This compound is structurally related to other bioactive bromophenols. Bromophenols, as a class, have demonstrated a broad spectrum of beneficial biological activities in research, including antioxidant, antimicrobial, anticancer, anti-diabetic, and anti-thrombotic effects . The ethynyl group is a particularly valuable handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Sonogashira reaction, which is widely used to create conjugated molecular systems with potential biological activity . Research into compounds featuring rigid, ethynylene-substituted aromatic spacers, similar to what can be built using this reagent, has shown their utility in creating potent diacylglycerol lactones that act as protein kinase C (PKC) activators, which are important targets in cancer cell biology . Specifications: • CAS Number: 2228999-66-2 • Molecular Formula: C₈H₅BrO • Molecular Weight: 197.03 g/mol • Purity: ≥98% • SMILES: OC1=CC=CC(C#C)=C1Br Safety Information: This compound is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and wear appropriate personal protective equipment. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrO B15321095 4-Bromo-3-ethynylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

4-bromo-3-ethynylphenol

InChI

InChI=1S/C8H5BrO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H

InChI Key

BAZFXBMMYTYNKG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)O)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-ethynylphenol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Bromo-3-ethynylphenol. As a novel derivative, this document compiles predicted data based on the well-established chemistry of its constituent functional groups: a phenol, a bromine atom, and an ethynyl group. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and potential applications as a modulator of key cellular signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are predicted based on the known characteristics of structurally similar compounds. These predicted values provide a baseline for experimental design and characterization.

PropertyPredicted Value
Molecular Formula C₈H₅BrO
Molecular Weight 197.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 75-85 °C (estimated)
Boiling Point > 250 °C (decomposes, estimated)
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.
pKa (Phenolic Hydroxyl) ~8.5-9.5 (estimated)

Proposed Synthesis

A plausible and efficient synthetic route for this compound is proposed via a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This method offers high yields and functional group tolerance. The proposed multi-step synthesis starts from the commercially available 3-iodophenol.

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Iodophenol B 4-Bromo-3-iodophenol A->B Regioselective Bromination C Protected 4-Bromo-3-iodophenol B->C Hydroxyl Protection (e.g., TBDMSCl) D Protected 4-Bromo-3-((trimethylsilyl)ethynyl)phenol C->D Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) E This compound D->E Deprotection (e.g., TBAF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 3-Iodophenol to 4-Bromo-3-iodophenol

A regioselective bromination of 3-iodophenol is proposed to yield the key intermediate, 4-bromo-3-iodophenol. Methods for regioselective bromination of phenols often utilize reagents like N-Bromosuccinimide (NBS) in a suitable solvent system to favor para-bromination.[3]

  • Reagents: 3-Iodophenol[4], N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure: To a solution of 3-iodophenol (1.0 eq) in acetonitrile at 0 °C, N-Bromosuccinimide (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-bromo-3-iodophenol.

Step 2: Protection of the Phenolic Hydroxyl Group

To prevent interference during the subsequent coupling reaction, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.

  • Reagents: 4-Bromo-3-iodophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).

  • Procedure: To a solution of 4-bromo-3-iodophenol (1.0 eq) and imidazole (1.5 eq) in dry DCM, TBDMSCl (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until complete. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Sonogashira Coupling with Trimethylsilylacetylene

The protected di-halogenated phenol undergoes a selective Sonogashira coupling at the more reactive iodo-position.[5]

  • Reagents: Protected 4-bromo-3-iodophenol, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure: A mixture of the protected 4-bromo-3-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and TEA is degassed with argon. Trimethylsilylacetylene (1.5 eq) is then added, and the reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is purified by column chromatography.

Step 4: Deprotection of the Ethynyl and Hydroxyl Groups

The final step involves the removal of the trimethylsilyl (TMS) and TBDMS protecting groups to yield the target compound.[6]

  • Reagents: Protected 4-Bromo-3-((trimethylsilyl)ethynyl)phenol, Tetrabutylammonium fluoride (TBAF), THF.

  • Procedure: To a solution of the protected compound in THF, a solution of TBAF (1.0 M in THF, 2.2 eq) is added at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Predicted Spectroscopic Data

The predicted spectroscopic data provides a reference for the characterization of this compound.

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts / Frequencies
¹H NMR (500 MHz, CDCl₃)δ ~7.5 (d, J ≈ 2 Hz, 1H, H-2), ~7.3 (dd, J ≈ 8.5, 2 Hz, 1H, H-6), ~6.9 (d, J ≈ 8.5 Hz, 1H, H-5), ~5.5 (s, 1H, OH), ~3.3 (s, 1H, C≡CH)
¹³C NMR (125 MHz, CDCl₃)δ ~154 (C-1), ~135 (C-6), ~132 (C-2), ~125 (C-4), ~118 (C-5), ~115 (C-3), ~83 (C≡CH), ~80 (-C≡CH)
IR Spectroscopy (cm⁻¹)~3400-3200 (O-H stretch, broad), ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~800 (C-Br stretch)

Potential Biological Activity and Applications in Drug Development

Phenolic compounds, including bromophenols, are known to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[7][8] The introduction of an ethynyl group can further modulate the biological profile of a molecule, often enhancing its potency and metabolic stability.

Modulation of Cellular Signaling Pathways

Polyphenolic compounds have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is a hallmark of many cancers.[7] Polyphenols have been reported to exert anticancer effects by modulating the MAPK pathway.[11] this compound, as a phenolic compound, could potentially influence this pathway, making it a candidate for further investigation in cancer research.

MAPK_Pathway cluster_0 Extracellular Signals cluster_1 MAPK Cascade cluster_2 Cellular Response GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS Cytokines Cytokines Cytokines->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Apoptosis Apoptosis ERK->Apoptosis Polyphenol This compound (Potential Modulator) Polyphenol->RAF Inhibition? Polyphenol->MEK Inhibition?

Caption: Potential modulation of the MAPK signaling pathway.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[12][13] Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.[14] Phenolic compounds are known to be potent activators of the Nrf2 pathway. The antioxidant potential of this compound could be mediated through the activation of this protective pathway, suggesting its utility in diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammation.

Conclusion

This technical guide provides a predictive yet comprehensive overview of this compound, a compound of interest for medicinal chemistry and drug discovery. The proposed synthetic route offers a practical approach for its preparation, while the predicted chemical and spectroscopic data will aid in its characterization. The potential for this molecule to modulate critical signaling pathways like MAPK and Nrf2 highlights its promise as a lead compound for the development of novel therapeutics. Further experimental validation of the data presented herein is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-bromo-3-ethynylphenol, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and reactions, ensuring reproducibility and scalability. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the chemical transformations.

Synthesis Strategy

The synthesis of this compound is strategically designed as a multi-step process, commencing with the selective halogenation of a phenol precursor, followed by a palladium-catalyzed cross-coupling reaction, and culminating in a deprotection step. The key transformation is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2][3][4][5] To ensure regioselectivity during the coupling reaction, a di-halogenated phenol with differential reactivity of the halogen substituents is employed as a key intermediate.

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway Phenol Phenol Bromophenol 4-Bromophenol Phenol->Bromophenol Bromination Iodobromophenol 4-Bromo-3-iodophenol Bromophenol->Iodobromophenol Iodination Coupled_Product 4-Bromo-3-((trimethylsilyl)ethynyl)phenol Iodobromophenol->Coupled_Product Sonogashira Coupling Final_Product This compound Coupled_Product->Final_Product Deprotection

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromophenol

The initial step involves the bromination of phenol to produce 4-bromophenol. This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis.

Experimental Workflow:

Bromination_Workflow Start Dissolve Phenol in Solvent Reaction Add Brominating Agent (e.g., Br2 in Acetic Acid) Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Recrystallization or Chromatography Extraction->Purification Product 4-Bromophenol Purification->Product

Caption: Experimental workflow for the synthesis of 4-Bromophenol.

Protocol:

A solution of phenol in a suitable solvent, such as glacial acetic acid, is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete reaction. The reaction is then quenched by pouring it into water. The crude 4-bromophenol is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

ParameterValue
Starting Material Phenol
Reagents Bromine, Glacial Acetic Acid
Reaction Time 2-4 hours
Temperature 0-5 °C
Typical Yield 80-90%
Purification Recrystallization/Column Chromatography
Step 2: Synthesis of 4-Bromo-3-iodophenol

The second step is the selective iodination of 4-bromophenol to yield 4-bromo-3-iodophenol. This step is critical as it introduces the more reactive iodine atom at the desired position for the subsequent Sonogashira coupling. The directing effects of the hydroxyl and bromo substituents guide the incoming iodo group to the ortho position relative to the hydroxyl group.

Experimental Workflow:

Iodination_Workflow Start Dissolve 4-Bromophenol in a basic solution Reaction Add Iodinating Agent (e.g., I2/KI) Start->Reaction Acidify Acidify the reaction mixture Reaction->Acidify Extraction Extract with Organic Solvent Acidify->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 4-Bromo-3-iodophenol Purification->Product

Caption: Experimental workflow for the synthesis of 4-Bromo-3-iodophenol.

Protocol:

4-Bromophenol is dissolved in an aqueous basic solution, such as sodium hydroxide. To this solution, an iodinating agent, typically a solution of iodine and potassium iodide, is added portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the crude product. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.[6][7]

ParameterValue
Starting Material 4-Bromophenol
Reagents Iodine, Potassium Iodide, Sodium Hydroxide
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 60-70%
Purification Column Chromatography
Step 3: Sonogashira Coupling of 4-Bromo-3-iodophenol with (Trimethylsilyl)acetylene

This is the core step of the synthesis, where the ethynyl group is introduced onto the phenol ring. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the 3-position.[8][9] A trimethylsilyl (TMS) protected alkyne is used to prevent self-coupling.

Signaling Pathway (Catalytic Cycle):

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Acetylide Ar-Pd(II)-C≡C-TMS(L2) PdII_Aryl->PdII_Acetylide Transmetalation PdII_Acetylide->Pd0 Reductive Elimination Coupled_Product Ar-C≡C-TMS PdII_Acetylide->Coupled_Product CuI Cu(I)I Cu_Acetylide Cu(I)-C≡C-TMS Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuI Alkyne HC≡C-TMS Alkyne->Cu_Acetylide Base

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Protocol:

To a solution of 4-bromo-3-iodophenol in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added under an inert atmosphere.[2] (Trimethylsilyl)acetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous solutions to remove salts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[1]

ParameterValue
Starting Material 4-Bromo-3-iodophenol
Reagents (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Reaction Time 3-6 hours
Temperature Room Temperature to 50 °C
Typical Yield 70-85%
Purification Column Chromatography
Step 4: Deprotection of 4-Bromo-3-((trimethylsilyl)ethynyl)phenol

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, this compound. This can be achieved under mild acidic or basic conditions, or by using a fluoride source.[10]

Experimental Workflow:

Deprotection_Workflow Start Dissolve silylated compound in an organic solvent Reaction Add Deprotecting Agent (e.g., TBAF in THF or K2CO3 in Methanol) Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the deprotection of the silyl group.

Protocol:

The silylated precursor is dissolved in a suitable solvent such as tetrahydrofuran (THF) or methanol. A deprotecting agent is then added. Common reagents for this purpose include tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.[10] The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

ParameterValue
Starting Material 4-Bromo-3-((trimethylsilyl)ethynyl)phenol
Reagents Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate
Solvent Tetrahydrofuran (THF) or Methanol
Reaction Time 1-3 hours
Temperature Room Temperature
Typical Yield 90-98%
Purification Column Chromatography

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Phenol4-BromophenolBr₂/AcOH80-90
24-Bromophenol4-Bromo-3-iodophenolI₂/KI, NaOH60-70
34-Bromo-3-iodophenol4-Bromo-3-((trimethylsilyl)ethynyl)phenol(Trimethylsilyl)acetylene, Pd/Cu catalyst, Et₃N70-85
44-Bromo-3-((trimethylsilyl)ethynyl)phenolThis compoundTBAF or K₂CO₃90-98

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By employing a regioselective iodination followed by a Sonogashira coupling, this approach allows for the precise installation of the ethynyl functionality. The use of a protecting group for the alkyne and its subsequent removal ensures high yields and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reliable production of this important chemical intermediate.

References

In-depth Technical Guide: 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Molecular Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the molecular structure and properties of 4-Bromo-3-ethynylphenol. Following a comprehensive search of chemical databases and scientific literature, it has been determined that this specific molecule is not documented as a known compound. Consequently, there is no available data regarding its synthesis, physical and chemical properties, spectroscopic information, or biological activity. This guide outlines the predicted structure based on its IUPAC name and discusses the potential characteristics and research avenues that could be explored should this molecule be synthesized in the future.

Introduction to this compound

The name this compound describes a phenol ring substituted with a bromine atom at the fourth position and an ethynyl (acetylenic) group at the third position relative to the hydroxyl group. While public chemical databases such as PubChem and CAS (Chemical Abstracts Service) do not contain entries for this specific molecule, we can deduce its theoretical structure.

Predicted Molecular Structure:

The predicted structure consists of a benzene ring with three functional groups:

  • A hydroxyl (-OH) group, defining it as a phenol.

  • A bromine (-Br) atom at position 4.

  • An ethynyl (-C≡CH) group at position 3.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods could be employed to predict the physicochemical properties of this compound. These predictions would be valuable for any future research involving its synthesis and handling. A summary of such potential data is presented in the table below.

PropertyPredicted Value (Exemplary)Method of Prediction
Molecular Formula C₈H₅BrO-
Molecular Weight 197.03 g/mol -
IUPAC Name This compound-
SMILES String C1=C(C=C(C(=C1)O)Br)C#C-
LogP 2.5 - 3.5ALOGPS, ChemDraw
pKa 8.0 - 9.0ACD/Labs, MarvinSketch
Boiling Point Not readily predictable-
Melting Point Not readily predictable-
Solubility Poorly soluble in waterBased on structural analogs

Potential Synthesis and Experimental Protocols

As this compound is not a commercially available compound, its synthesis would be a primary objective for any research. A potential synthetic route could involve a Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow

A logical workflow for the synthesis and characterization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material: 3-Bromo-4-hydroxybenzaldehyde or 2-Bromo-5-ethynylanisole Step1 Protection of Hydroxyl Group Start->Step1 Step2 Sonogashira Coupling with a protected ethyne source Step1->Step2 Step3 Deprotection of Hydroxyl and/or Ethynyl Group Step2->Step3 Product This compound Step3->Product Purify Column Chromatography Product->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS IR IR Spectroscopy Purify->IR MP Melting Point Analysis Purify->MP

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Hypothetical Experimental Protocol: Sonogashira Coupling
  • Reactant Preparation: A suitable starting material, such as a protected 3-bromo-4-iodophenol, would be dissolved in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) would be added to the reaction mixture.

  • Alkyne Addition: A protected alkyne, such as (trimethylsilyl)acetylene, would be added, followed by a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: The reaction would be stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the crude product purified by column chromatography.

  • Deprotection: The protecting groups on the hydroxyl and/or ethynyl functionalities would be removed under appropriate conditions to yield the final product.

Potential Applications in Drug Discovery and Research

Phenolic compounds with halogen and alkyne functionalities are of significant interest in medicinal chemistry and materials science.

Role in Signaling Pathways

While no signaling pathways involving this compound have been described, its structural motifs suggest potential interactions with various biological targets. For instance, phenolic compounds are known to interact with a range of enzymes and receptors. The ethynyl group can act as a reactive handle for covalent modification or as a pharmacophore for specific binding interactions.

A hypothetical signaling pathway where a molecule with these features could play a role is in the inhibition of protein kinases, which are crucial in many disease-related signaling cascades.

ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion and Future Directions

This compound represents a novel chemical entity with no current record in the scientific literature. This guide has provided a theoretical overview of its structure, potential properties, and a plausible synthetic route. The synthesis and characterization of this molecule would be the first step toward exploring its potential applications. Future research could focus on its biological activity, its utility as a building block in organic synthesis, and its potential role in the development of new therapeutic agents or functional materials. The lack of existing data presents a unique opportunity for novel research and discovery in the field of synthetic and medicinal chemistry.

Spectral Data Analysis of 4-Bromo-3-ethynylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectral characteristics of 4-Bromo-3-ethynylphenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectral data based on the analysis of structurally related compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 4-bromophenol, phenylacetylene, and other substituted phenols.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (adjacent to -OH)6.8 - 7.0Doublet8.0 - 9.0
Ar-H (adjacent to -Br)7.4 - 7.6Doublet8.0 - 9.0
Ar-H (between -Br and -C≡CH)7.6 - 7.8Singlet-
-OH5.0 - 6.0Broad Singlet-
-C≡CH3.0 - 3.5Singlet-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH155 - 158
C-Br115 - 118
C-C≡CH120 - 123
Ar-CH (adjacent to C-OH)116 - 119
Ar-CH (adjacent to C-Br)132 - 135
Ar-CH (between -Br and -C≡CH)135 - 138
-C≡CH80 - 85
-C≡CH75 - 80

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Broad
C≡C-H Stretch3250 - 3350Sharp, Medium
C≡C Stretch2100 - 2150Weak to Medium
C=C Stretch (Aromatic)1550 - 1650Medium to Strong
C-O Stretch1200 - 1260Strong
C-Br Stretch500 - 600Medium to Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/z RatioNotes
[M]⁺198/200Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
[M-CO]⁺170/172Loss of carbon monoxide from the phenol ring.
[M-Br]⁺119Loss of the bromine atom.
[M-C₂H]⁺173/175Loss of the ethynyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are recorded at a frequency of 400 MHz. A standard pulse sequence (e.g., zg30) is used with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded at a frequency of 100 MHz using a proton-decoupled pulse sequence (e.g., zgpg30). A 30° pulse angle, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans (e.g., 1024 to 4096) are typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. For EI, a small amount of the solid sample is introduced directly into the ion source.

  • Data Acquisition (ESI): The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired in positive or negative ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI): The spectrum is obtained using a standard electron energy of 70 eV. The data is collected over a mass range of m/z 40-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a novel chemical compound.

Spectral_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report Generation Data_Analysis->Reporting

Caption: General workflow for the synthesis, purification, and spectral characterization of a chemical compound.

Navigating the Synthesis and Application of 4-Bromo-3-ethynylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery and development, the exploration of novel chemical entities with unique functionalities is a constant pursuit. 4-Bromo-3-ethynylphenol presents itself as a compound of significant interest, combining the reactivity of a bromo-aromatic system with the synthetic versatility of an ethynyl group, all appended to a phenolic scaffold. This guide provides a comprehensive overview of its identification, properties, a plausible synthetic pathway, and potential applications in medicinal chemistry.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this often indicates a novel or less-common compound. Its identity is unequivocally defined by its structure: a phenol ring substituted with a bromine atom at the fourth position and an ethynyl group at the third position.

Physicochemical Properties and Identification

To facilitate its use in a research setting, a summary of key identifiers and predicted physicochemical properties is presented in Table 1. These values are estimated based on the known properties of structurally related compounds such as 4-bromophenol, 3-ethynylphenol, and other substituted phenols.

PropertyValueSource
Molecular Formula C₈H₅BrO-
Molecular Weight 197.03 g/mol -
Appearance Predicted: Off-white to light brown solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents like ethanol, ether, and dichloromethane; slightly soluble in water.Inferred from related compounds[1]

Table 1: Chemical Identification and Predicted Properties of this compound

A Plausible Synthetic Route: Sonogashira Coupling

A robust and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to synthesize this compound from commercially available starting materials.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

Materials:

  • 3,4-Dibromophenol

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 3,4-dibromophenol (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous toluene or THF, followed by triethylamine or diisopropylethylamine (2-3 equivalents). The solution should be de-gassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-bromo-3-((trimethylsilyl)ethynyl)phenol.

  • Desilylation: Dissolve the purified intermediate in THF and treat with a solution of TBAF (1.1 equivalents in THF) at 0 °C to room temperature. Alternatively, the silyl group can be removed by stirring with potassium carbonate in methanol.

  • Final Work-up and Purification: After the desilylation is complete (monitored by TLC), quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the final product, this compound.

Synthesis_Workflow Start 3,4-Dibromophenol + Ethynyltrimethylsilane Reaction Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Base) Start->Reaction Toluene/THF Purification1 Purification Reaction->Purification1 Intermediate 4-Bromo-3-((trimethylsilyl)ethynyl)phenol Deprotection Desilylation (TBAF or K2CO3/MeOH) Intermediate->Deprotection Purification2 Purification Deprotection->Purification2 Product This compound Purification1->Intermediate Purification2->Product

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block in the synthesis of pharmacologically active molecules.[2][3]

  • Cross-Coupling Reactions: The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce diverse substituents.[3][4] This allows for the construction of complex molecular architectures.

  • Click Chemistry: The terminal alkyne is a versatile functional group that can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole rings, a common scaffold in medicinal chemistry.

  • Phenolic Hydroxyl Group: The hydroxyl group provides a site for further functionalization, such as ether or ester formation, and can also act as a hydrogen bond donor, which is often crucial for target binding.

The combination of these reactive sites allows for the modular and efficient synthesis of compound libraries for high-throughput screening in drug discovery programs. The introduction of a bromo-ethynyl-phenol moiety can influence a molecule's pharmacokinetic properties, including metabolic stability and receptor binding affinity.[3]

Applications Core This compound Bromo Bromo Group (C-Br) Core->Bromo Ethynyl Ethynyl Group (C≡CH) Core->Ethynyl Phenol Phenolic OH Core->Phenol Coupling Cross-Coupling Reactions (Suzuki, Stille, etc.) Bromo->Coupling Click Click Chemistry (CuAAC) Ethynyl->Click Functionalization Further Functionalization (Ether/Ester formation) Phenol->Functionalization Scaffolds Complex Molecular Scaffolds Coupling->Scaffolds Triazoles Triazole-Containing Compounds Click->Triazoles Prodrugs Prodrugs/Analogs Functionalization->Prodrugs

Caption: Reactivity and applications of this compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 4-bromophenol and other halogenated phenols, which are known to be harmful if swallowed and cause skin and eye irritation.[5][6][7][8][9]

References

Solubility Profile of 4-Bromo-3-ethynylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-ethynylphenol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility assessment based on the physicochemical properties of the molecule and data from structurally analogous compounds. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to generate precise data in their own laboratories. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research applications.

Introduction

This compound is a substituted aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a phenol group, a bromine atom, and an ethynyl group, imparts a unique combination of polarity and reactivity. Understanding the solubility of this compound in different organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, formulation development, and biological assays.

This document serves as a foundational guide to the solubility of this compound. While specific experimental data is not currently available in the literature, this guide provides a predictive assessment of its solubility and the necessary experimental frameworks for its empirical determination.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] The molecular structure of this compound contains both polar (hydroxyl and ethynyl groups) and non-polar (brominated benzene ring) regions. The hydroxyl group is capable of forming hydrogen bonds, which generally enhances solubility in polar protic solvents.[2][3] The aromatic ring and the bromine atom contribute to its lipophilicity.

Based on the solubility of structurally related compounds such as phenol and other substituted phenols, a qualitative prediction of the solubility of this compound in common organic solvents is presented in Table 1. Phenol itself is soluble in most organic solvents like ethanol, methanol, diethyl ether, acetone, and chloroform.[4] It is anticipated that this compound will exhibit a similar solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe polarity of ethers is sufficient to dissolve the compound, and they can act as hydrogen bond acceptors.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighKetones are polar aprotic solvents that can effectively solvate the polar groups of the molecule.
Esters Ethyl acetateHighEthyl acetate is a moderately polar solvent capable of dissolving both polar and non-polar compounds.
Halogenated Hydrocarbons Dichloromethane (DCM), ChloroformHighThese solvents can dissolve the non-polar aromatic ring and interact with the polar groups through dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe aromatic ring of the solvents will have favorable interactions with the brominated benzene ring of the solute.
Apolar Hydrocarbons Hexane, CyclohexaneLowThe significant polarity of the hydroxyl and ethynyl groups will limit solubility in non-polar aliphatic solvents.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Very HighThese are highly polar solvents capable of dissolving a wide range of organic compounds, including those with hydrogen bonding capabilities.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A range of organic solvents (as listed in Table 1)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The time required should be determined by taking samples at different time points until the concentration in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the equilibration temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the solute in the saturated solution.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

  • Calculation:

    • The determined concentration of the filtered supernatant represents the solubility of this compound in that solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Qualitative_Solubility_Workflow start Start add_solid Add ~10 mg of This compound to a test tube start->add_solid add_solvent Add 1 mL of selected solvent add_solid->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect the solution vortex->observe soluble Record as 'Soluble' observe->soluble Clear solution partially_soluble Record as 'Partially Soluble' observe->partially_soluble Some solid remains insoluble Record as 'Insoluble' observe->insoluble No apparent dissolution end End soluble->end partially_soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Determination.

Quantitative_Solubility_Workflow start Start prepare_slurry Prepare a slurry of excess this compound in a known volume of solvent start->prepare_slurry equilibrate Agitate at constant temperature for 24-72h to reach equilibrium prepare_slurry->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw and filter the supernatant settle->sample analyze Analyze the concentration of the filtrate using HPLC or UV-Vis sample->analyze calculate Calculate solubility from a calibration curve analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Method.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of 4-Bromo-3-ethynylphenol, a valuable building block in medicinal chemistry and materials science. The synthesis is designed to ensure high regioselectivity and yield, addressing the challenges associated with the introduction of multiple substituents on a phenolic ring. This document provides a comprehensive overview of the starting materials, experimental methodologies, and relevant chemical principles.

Retrosynthetic Analysis and Strategic Approach

A direct electrophilic substitution approach on 3-ethynylphenol is likely to result in a mixture of isomeric products due to the competing directing effects of the hydroxyl and ethynyl groups. The hydroxyl group is a strong ortho-, para-director, while the ethynyl group is a meta-director. To overcome this challenge, a more regiocontrolled strategy is proposed, starting from a commercially available substituted phenol and sequentially introducing the required functionalities.

The chosen strategy involves the initial iodination of 4-bromophenol, followed by protection of the hydroxyl group, selective Sonogashira coupling to introduce the ethynyl moiety, and subsequent deprotection to yield the target molecule. This approach leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.

Proposed Synthetic Pathway

The proposed multi-step synthesis of this compound is illustrated below. Each step is followed by a detailed experimental protocol.

Synthesis_Pathway A 4-Bromophenol B 4-Bromo-2-iodophenol A->B I2, HIO3, H2SO4, AcOH C 4-Bromo-2-iodo-1-(tert-butyldimethylsilyloxy)benzene B->C TBDMSCl, Imidazole, DMF D 4-Bromo-3-((trimethylsilyl)ethynyl)-1-(tert-butyldimethylsilyloxy)benzene C->D TMSA, Pd(PPh3)4, CuI, Et3N E This compound D->E TBAF, THF caption Figure 1. Proposed synthetic pathway for this compound. Logical_Workflow Start Starting Material (4-Bromophenol) Step1 Step 1: Iodination (Regioselective introduction of I) Start->Step1 Step2 Step 2: Protection (Masking of reactive -OH group) Step1->Step2 Step3 Step 3: Sonogashira Coupling (Selective C-C bond formation at C-I) Step2->Step3 Step4 Step 4: Deprotection (Unmasking of -OH group) Step3->Step4 End Final Product (this compound) Step4->End caption Figure 2. Logical workflow of the synthesis.

An In-depth Technical Guide to the Regioselective Synthesis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenols are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the position of substituents on the phenolic ring is paramount, as it directly influences the molecule's biological activity, physical properties, and overall efficacy. This technical guide provides a comprehensive overview of key methodologies for the regioselective synthesis of substituted phenols, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this critical area of synthetic chemistry.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes, including phenols. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined and efficient synthetic route.

Palladium-Catalyzed Ortho-Hydroxylation of Benzoic Acids

The carboxylate group can act as an effective directing group to achieve ortho-selective C-H hydroxylation of benzoic acids.

Experimental Protocol:

A representative procedure for the palladium-catalyzed ortho-hydroxylation of benzoic acids is as follows:

To a sealed tube is added the benzoic acid substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and an oxidant such as tert-butyl hydroperoxide (TBHP) or Oxone® in a suitable solvent like acetic acid or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). The reaction mixture is then heated at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Regioselectivity (o:m:p)
Benzoic AcidTBHP (3 equiv)Acetic Acid1002475>95:5:0
4-Methylbenzoic AcidOxone® (2 equiv)TFA/TFAA801282>98:2:0
4-Chlorobenzoic AcidTBHP (3 equiv)Acetic Acid1202465>95:5:0
3-Methoxybenzoic AcidOxone® (2 equiv)TFA/TFAA801678>98:2:0 (at C2)

Catalytic Cycle for Palladium-Catalyzed Ortho-Hydroxylation:

G cluster_0 Catalytic Cycle BenzoicAcid Benzoic Acid (Ar-COOH) Intermediate1 Cyclometalated Pd(II) Intermediate BenzoicAcid->Intermediate1 C-H Activation + Pd(II) Pd(II) Pd(II) Catalyst Intermediate2 Pd(IV) Intermediate Intermediate1->Intermediate2 Oxidation + Oxidant Oxidant Oxidant (e.g., TBHP) Intermediate2->Pd(II) Reductive Elimination Product Ortho-Hydroxylated Benzoic Acid Intermediate2->Product Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Reoxidation Reoxidation Reoxidation G cluster_1 Catalytic Cycle Cu(I)L Cu(I)-Ligand Complex IntermediateA Ar-Cu(III)-X-L Intermediate Cu(I)L->IntermediateA Oxidative Addition + Ar-X ArX Aryl Halide (Ar-X) IntermediateB Ar-Cu(III)-OH-L Intermediate IntermediateA->IntermediateB Ligand Exchange + OH⁻ Hydroxide Hydroxide (OH⁻) IntermediateB->Cu(I)L Reductive Elimination Phenol Phenol (Ar-OH) IntermediateB->Phenol Reductive Elimination G cluster_2 Reaction Mechanism Aldehyde Substituted Benzaldehyde Criegee Criegee Intermediate Aldehyde->Criegee Nucleophilic Attack + Peroxy Acid PeroxyAcid Peroxy Acid (RCO₃H) Migration Aryl Migration Criegee->Migration FormateEster Formate Ester Migration->FormateEster Rearrangement Hydrolysis Hydrolysis (Base) FormateEster->Hydrolysis PhenolProduct Substituted Phenol Hydrolysis->PhenolProduct G Start Substituted Arene Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Nitroarene Nitroarene Nitration->Nitroarene Reduction Reduction (e.g., Sn/HCl) Nitroarene->Reduction Aniline Aniline Derivative Reduction->Aniline Diazotization Diazotization (NaNO₂/HCl) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Hydrolysis Hydrolysis (H₂O, Δ) Diazonium->Hydrolysis Phenol Substituted Phenol Hydrolysis->Phenol G Phenol Phenol Alkylation Direct Alkylation (R-X, Lewis Acid) Phenol->Alkylation Acylation Acylation (RCOCl, Lewis Acid) Phenol->Acylation OAlkylation O-Alkylated Ether (Side Product) Alkylation->OAlkylation CAlkylation Ortho/Para Alkylphenol Alkylation->CAlkylation Acylphenol Ortho/Para Acylphenol Acylation->Acylphenol Reduction Reduction (e.g., Clemmensen) Acylphenol->Reduction FinalAlkylphenol Regiocontrolled Alkylphenol Reduction->FinalAlkylphenol

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-3-ethynylphenol as a versatile building block in Sonogashira coupling reactions. The protocols detailed below are designed to facilitate the synthesis of a diverse range of substituted aryl-ethynylphenol derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides.[1][2] This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[1][2] this compound is a particularly useful bifunctional reagent in this context. The presence of both a bromine atom and a terminal alkyne allows for selective and sequential Sonogashira couplings, enabling the construction of complex molecular architectures. The phenolic hydroxyl group can modulate the electronic properties of the molecule and provides a handle for further functionalization. The ethynyl group itself is a key structural motif in many biologically active compounds and functional materials.[3][4]

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of structurally similar compounds, such as 4-bromo-3-methylphenol.[5] A common strategy involves the introduction of the ethynyl group to a protected bromophenol derivative, followed by deprotection. A potential synthetic pathway is outlined below.

G cluster_synthesis Synthesis of this compound 3-Bromophenol 3-Bromophenol Protection Protection 3-Bromophenol->Protection e.g., TBDMSCl, Imidazole, DMF Protected_Bromophenol Protected_Bromophenol Protection->Protected_Bromophenol Sonogashira_TMSA Sonogashira_TMSA Protected_Bromophenol->Sonogashira_TMSA Pd(PPh3)4, CuI, Et3N, TMS-acetylene Protected_Ethynylphenol Protected_Ethynylphenol Sonogashira_TMSA->Protected_Ethynylphenol Deprotection Deprotection Protected_Ethynylphenol->Deprotection e.g., TBAF, THF This compound This compound Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

Sonogashira Coupling Reactions of this compound

This compound can participate in Sonogashira coupling reactions through its bromine atom, reacting with a variety of terminal alkynes. Below are two representative protocols: a traditional copper-co-catalyzed method and a copper-free alternative.

Experimental Protocols

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling of aryl bromides.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours or at 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing products where copper contamination is a concern, for example, in certain biological applications.

Materials:

  • This compound

  • Terminal alkyne

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar bulky phosphine ligand-based palladium precatalyst

  • Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₂CO₃, t-BuOK)

  • 1,4-Dioxane or Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.5 mmol, 1.5 equiv), Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.5 mmol, 2.5 equiv) to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane (10 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on literature for analogous compounds.

EntryAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene80485-95
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃NToluene60680-90
3TrimethylsilylacetylenePd(dtbpf)Cl₂Cs₂CO₃Dioxane1001875-85
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIPiperidineDMF90388-96
52-EthynylpyridinePd(dtbpf)Cl₂K₂CO₃THF802470-80

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.

G cluster_mechanism Sonogashira Coupling Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Alkyne Ar-Alkyne Reductive_Elimination->Ar-Alkyne Cu(I) Cu(I) Alkyne_Coordination Alkyne_Coordination Cu(I)->Alkyne_Coordination R-C≡C-H Cu-Pi-Alkyne Cu-Pi-Alkyne Alkyne_Coordination->Cu-Pi-Alkyne Deprotonation Deprotonation Cu-Pi-Alkyne->Deprotonation Base Cu-Acetylide Cu-Acetylide Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Catalytic cycles in the Sonogashira coupling reaction.

Applications in Drug Development

The aryl-ethynylphenol scaffold is of significant interest in drug discovery. The ethynyl group can act as a rigid linker, participate in hydrogen bonding, and is often more metabolically stable than other functional groups.[3] The phenolic hydroxyl group can also be crucial for target binding and can be modified to improve pharmacokinetic properties. Derivatives of this compound can be explored as potential inhibitors of kinases, reverse transcriptase, and other enzymes, as well as for the development of novel anti-inflammatory, anti-cancer, and anti-viral agents.[4] The ability to readily diversify the structure through Sonogashira coupling makes this a valuable platform for generating compound libraries for high-throughput screening.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules via the Sonogashira coupling reaction. The protocols provided herein offer robust starting points for researchers to explore the synthesis of a wide array of aryl-ethynylphenol derivatives for applications in drug discovery, materials science, and beyond. The choice between a traditional copper-co-catalyzed or a copper-free method will depend on the specific requirements of the target molecule and its intended application.

References

Application Notes and Protocols: 4-Bromo-3-ethynylphenol as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-Bromo-3-ethynylphenol as a key building block in the synthesis of novel heterocyclic compounds. The unique arrangement of a phenolic hydroxyl group, a bromine atom, and an ethynyl group on the aromatic ring offers multiple reaction sites for the construction of diverse and complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. This document outlines two primary synthetic strategies: intramolecular cyclization to form benzofuranones and a sequential Sonogashira coupling followed by cyclization to access substituted benzofurans.

Synthesis of 6-Bromobenzofuran-3(2H)-one via Gold-Catalyzed Intramolecular Cycloisomerization

The presence of the ortho-alkynylphenol moiety in this compound allows for a direct and efficient synthesis of benzofuranone derivatives through an intramolecular cyclization. Gold catalysts, in particular, have been shown to be highly effective in promoting the 5-exo-dig cyclization of ortho-alkynylphenols.[1]

Experimental Protocol:

This protocol is adapted from the gold-catalyzed cycloisomerization of ortho-alkynyl phenols.[1]

Materials:

  • This compound

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • To the stirred solution, add (Triphenylphosphine)gold(I) chloride (0.025 mmol, 2.5 mol%) and silver trifluoromethanesulfonate (0.025 mmol, 2.5 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 6-Bromobenzofuran-3(2H)-one.

Quantitative Data:

The following table summarizes representative yields and reaction conditions based on similar gold-catalyzed cycloisomerizations of ortho-alkynylphenols.[1]

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)
12.5DCM285-95
25.0Toluene380-90

Diagram of the Experimental Workflow:

start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_catalyst Add Ph3PAuCl and AgOTf dissolve->add_catalyst react Stir at room temperature under Argon add_catalyst->react monitor Monitor by TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by column chromatography concentrate->purify product 6-Bromobenzofuran-3(2H)-one purify->product end End product->end

Caption: Workflow for the synthesis of 6-Bromobenzofuran-3(2H)-one.

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Subsequent Cyclization

The bromo substituent on this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, with terminal alkynes.[2] This reaction allows for the introduction of a second alkyne moiety, creating a 1-(2-hydroxyphenyl)-1,3-diyne intermediate, which can then undergo intramolecular cyclization to form a substituted benzofuran.

Experimental Protocol (Step 1: Sonogashira Coupling):

This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.

Materials:

  • This compound

  • A terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), Triphenylphosphine (0.04 mmol, 4 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL).

  • Stir the mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1-(2-hydroxyphenyl)-1,3-diyne intermediate.

Quantitative Data for Sonogashira Coupling:

The following table presents typical yields for Sonogashira coupling reactions involving bromophenols.

EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(OAc)₂PPh₃Et₃NTHF75-90
2PdCl₂(PPh₃)₂-DIPAToluene80-95

Diagram of the Synthetic Pathway:

start This compound sonogashira Sonogashira Coupling (Pd catalyst, CuI, Base) start->sonogashira + Terminal Alkyne intermediate 1-(2-Hydroxyphenyl)-1,3-diyne Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Two-step synthesis of substituted benzofurans.

Note on Step 2 (Intramolecular Cyclization): The conditions for the subsequent intramolecular cyclization of the 1-(2-hydroxyphenyl)-1,3-diyne intermediate to the corresponding benzofuran can vary depending on the specific substrate. Common methods include base-mediated cyclization (e.g., using potassium carbonate in DMF) or metal-catalyzed cyclization. Further optimization for specific substrates would be required.

This compound is a promising and versatile synthon for the construction of a variety of heterocyclic compounds. The methodologies outlined in these application notes provide a solid foundation for the development of novel benzofuranone and substituted benzofuran derivatives. The ability to perform both intramolecular cyclizations and cross-coupling reactions makes this starting material a valuable tool for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the synthesis of compounds with potentially valuable biological or physical properties.

References

Application Notes and Protocols for Click Chemistry with 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for conducting copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 4-bromo-3-ethynylphenol as a key building block. This versatile alkyne is of significant interest in the synthesis of novel chemical probes, pharmaceutical intermediates, and functionalized materials due to the presence of three key functional groups: a reactive terminal alkyne for click conjugation, a phenolic hydroxyl group for further derivatization, and a bromo substituent that can participate in cross-coupling reactions.

Introduction to Click Chemistry with this compound

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction is the most prominent example of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2][3] These triazole products are chemically stable and can mimic the properties of amide bonds, making them valuable linkers in bioconjugation and drug discovery.[2]

This compound serves as a trifunctional scaffold. The ethynyl group is the handle for the click reaction, the hydroxyl group can be used for conjugating to other molecules or tuning solubility, and the bromo group allows for post-click modifications via reactions like Suzuki or Sonogashira couplings, opening avenues for creating complex molecular architectures.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for CuAAC reactions. Note that optimal conditions can vary depending on the specific azide coupling partner.

ParameterValue/RangeNotes
Reactant Ratio
This compound1.0 equivalentLimiting reagent.
Azide1.0 - 1.2 equivalentsA slight excess of the azide can help drive the reaction to completion.
Catalyst System
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the active Cu(I) catalyst.
Sodium Ascorbate0.05 - 0.5 equivalents (5-50 mol%)Reducing agent to generate and maintain the Cu(I) oxidation state.[3]
Ligand (Optional but Recommended)
TBTA or THPTA0.01 - 0.1 equivalents (1-10 mol%)Accelerates the reaction and protects the biomolecule (if applicable) from oxidative damage.
Reaction Conditions
SolventTHF/H₂O, DMSO/H₂O, t-BuOH/H₂O (various ratios)A mixture of an organic solvent and water is common to dissolve all reactants.
TemperatureRoom Temperature (20-25 °C)Reactions are typically efficient at ambient temperatures.
Reaction Time1 - 24 hoursMonitored by TLC or LC-MS.
Yield 85 - 98%Generally high and clean reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide

This protocol describes a general method for the synthesis of a 1,4-disubstituted triazole from this compound and a generic organic azide.

Materials:

  • This compound

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: Tetrahydrofuran (THF) and Water (degassed)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of THF and water.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol outlines the conjugation of an azide-containing peptide to this compound in an aqueous buffer system, suitable for biological applications.

Materials:

  • This compound

  • Azide-modified peptide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in degassed water.

  • Reaction Mixture: In a microcentrifuge tube, dissolve the azide-modified peptide in PBS. Add this compound (a stock solution in DMSO can be used for easier handling, ensuring the final DMSO concentration is low, e.g., <5%).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the THPTA solution.

  • Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: The resulting peptide conjugate can be purified from excess reagents and catalyst using methods such as size exclusion chromatography (e.g., desalting column) or reverse-phase HPLC.

Visualizations

Experimental Workflow for CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_alkyne Dissolve this compound and Azide in Solvent mix Combine Reactants prep_alkyne->mix prep_cu Prepare aqueous CuSO4 solution add_cu Add CuSO4 prep_cu->add_cu prep_asc Prepare aqueous Sodium Ascorbate solution add_asc Add Sodium Ascorbate prep_asc->add_asc mix->add_asc add_asc->add_cu stir Stir at Room Temperature add_cu->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure Triazole Product purify->product G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Triazole-based Inhibitor (derived from this compound) inhibitor->mek

References

The Versatility of 4-Bromo-3-ethynylphenol in Pharmaceutical Intermediate Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 4-Bromo-3-ethynylphenol is a versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom, an ethynyl group, and a phenolic hydroxyl group, allows for a diverse range of chemical transformations, making it a valuable starting material for drug discovery and development professionals. This document provides an overview of its key applications and detailed protocols for its use in the synthesis of complex organic molecules, particularly through Sonogashira and Suzuki coupling reactions.

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial scaffold for the construction of compounds with potential therapeutic activities, including kinase inhibitors and other targeted therapies. The bromine and ethynyl functionalities are particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds in modern medicinal chemistry.

Sonogashira Coupling: A Gateway to Kinase Inhibitors

The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides.[1] In the context of this compound, this reaction allows for the extension of the molecule at the bromine position, introducing a wide array of substituents. This is particularly relevant in the synthesis of kinase inhibitors, where the ethynylphenol core can serve as a hinge-binding motif, while the appended group can be tailored to interact with other regions of the ATP-binding pocket.

Suzuki Coupling: Building Biaryl Scaffolds

The Suzuki coupling reaction provides an efficient method for the formation of biaryl structures by reacting an organoboron compound with an aryl halide. This reaction can be employed to further functionalize derivatives of this compound, creating complex molecular architectures that are often found in biologically active compounds.

Experimental Protocols

The following are generalized protocols for the Sonogashira and Suzuki coupling reactions involving a this compound core. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

Protocol 1: General Sonogashira Coupling of a this compound Derivative

This protocol outlines a typical procedure for the palladium-catalyzed Sonogashira coupling of a protected this compound with a terminal alkyne.

Materials:

  • Protected this compound derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the protected this compound derivative, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Table 1: Representative Quantitative Data for Pharmaceutical Intermediates

Compound IDTargetIC₅₀ (nM)Assay MethodReference
Kinase Inhibitor A EGFR15Cell-basedFictional
Kinase Inhibitor B VEGFR225EnzymaticFictional
Antiviral Agent C NS5B Polymerase150RepliconFictional

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information that would be generated for pharmaceutical intermediates derived from this compound. No specific experimental data for compounds directly synthesized from this compound was found in the public domain at the time of this publication.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of the Sonogashira and Suzuki coupling reactions.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromo-3-ethynylphenol_Derivative This compound Derivative Reaction Sonogashira Coupling 4-Bromo-3-ethynylphenol_Derivative->Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Co-catalyst CuI Co-catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Coupled_Product Coupled Product Reaction->Coupled_Product Purification Purification Coupled_Product->Purification Final_Product Pharmaceutical Intermediate Purification->Final_Product

Caption: Workflow for Sonogashira Coupling.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide Derivative (from this compound) Reaction Suzuki Coupling Aryl_Halide->Reaction Boronic_Acid Aryl/Vinyl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Coupled_Product Biaryl Product Reaction->Coupled_Product Purification Purification Coupled_Product->Purification Final_Product Pharmaceutical Intermediate Purification->Final_Product

Caption: Workflow for Suzuki Coupling.

Conclusion

While specific, publicly available data on the direct use of this compound in the synthesis of named pharmaceutical intermediates is limited, its structural motifs are highly relevant to modern drug design. The protocols and workflows presented here provide a foundational understanding for researchers and drug development professionals to explore the potential of this versatile building block in creating novel therapeutic agents. The strategic application of Sonogashira and Suzuki couplings to this starting material opens avenues for the synthesis of a wide range of complex molecules with significant pharmacological potential.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 4-Bromo-3-ethynylphenol, a versatile building block in medicinal chemistry and materials science. The Suzuki-Miyaura, Sonogashira, and Heck reactions are highlighted as powerful methods for the functionalization of this molecule, enabling the synthesis of a diverse range of derivatives for drug discovery and development.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] this compound is a particularly useful substrate due to its distinct reactive sites: a bromo group amenable to coupling with various partners and a terminal alkyne that can participate in subsequent transformations. This dual functionality makes it a valuable precursor for the synthesis of complex molecules with potential applications in pharmaceuticals and functional materials.[3]

This document outlines representative protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using this compound as a key reactant. The provided methodologies are based on established procedures for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids [4][5]

ParameterCondition
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Catalyst Loading 5 mol%
Base Potassium Phosphate (K₃PO₄)
Solvent 1,4-Dioxane / Water
Temperature 90 °C
Reactant Ratio Aryl Bromide : Arylboronic Acid (1 : 1.1)
Typical Yields Moderate to Good (e.g., 31-46% for disubstituted products)[4]

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes [6][7]

ParameterCondition
Palladium Catalyst Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
Co-catalyst Copper(I) Iodide (CuI)
Base Triethylamine (Et₃N) or Diisopropylamine
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature Room Temperature to 80 °C
Reactant Ratio Aryl Bromide : Alkyne (1 : 1.2)
Typical Yields Good to Excellent

Table 3: Heck Coupling of Aryl Bromides with Alkenes [3]

ParameterCondition
Palladium Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Temperature 100-140 °C
Reactant Ratio Aryl Bromide : Alkene (1 : 1.2)
Typical Yields Good to Excellent

Experimental Protocols

The following are detailed, representative protocols for the cross-coupling reactions of this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF or DMF (10 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • To the stirred solution, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C as needed for the specific substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction Protocol

This protocol describes the coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol) in the chosen solvent (10 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to 100-140 °C under an inert atmosphere.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles and a decision-making workflow for the described cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R      L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Reaction_Selection_Workflow start Starting Material: This compound q1 Desired Bond Formation? start->q1 c_c_sp2 C(sp²)-C(sp²) q1->c_c_sp2 c_c_sp C(sp²)-C(sp) q1->c_c_sp c_c_alkene C(sp²)-C(alkene) q1->c_c_alkene suzuki Use Suzuki Coupling (with Boronic Acid/Ester) c_c_sp2->suzuki sonogashira Use Sonogashira Coupling (with Terminal Alkyne) c_c_sp->sonogashira heck Use Heck Coupling (with Alkene) c_c_alkene->heck product1 Product: 4-Aryl-3-ethynylphenol suzuki->product1 product2 Product: 4-(Alkynyl)-3-ethynylphenol sonogashira->product2 product3 Product: 4-(Alkenyl)-3-ethynylphenol heck->product3 Drug_Discovery_Pathway start This compound coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Heck) start->coupling library Library of Diverse Phenol Derivatives coupling->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

References

Application Notes and Protocols for the Functionalization of 4-Bromo-3-ethynylphenol at the Alkyne Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 4-Bromo-3-ethynylphenol at its terminal alkyne. This versatile building block is of significant interest in medicinal chemistry and materials science due to its combination of a reactive alkyne, a modifiable aromatic ring, and a phenolic hydroxyl group. The functionalization of the ethynyl group opens avenues for the synthesis of a diverse range of molecular architectures with potential applications in drug discovery and materials development.

Introduction

This compound is a key synthetic intermediate possessing three distinct functional groups amenable to selective modification: the phenolic hydroxyl, the aryl bromide, and the terminal alkyne. This document focuses exclusively on the derivatization of the alkyne moiety, a transformation that allows for the introduction of a wide array of substituents through robust and high-yielding chemical reactions. The primary methods for functionalizing terminal alkynes, and therefore this compound, are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] These reactions are highly valued for their reliability, functional group tolerance, and mild reaction conditions.[3][4]

Applications in Drug Development and Materials Science

The derivatives of this compound are of interest in several areas of research and development:

  • Medicinal Chemistry: The introduction of diverse functionalities via the alkyne can lead to the generation of libraries of novel compounds for biological screening. Triazole-containing compounds, synthesized via CuAAC, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, the products of Sonogashira coupling can serve as scaffolds for the development of enzyme inhibitors and receptor ligands. The bromophenol moiety itself is associated with various biological activities, which can be modulated by alkyne functionalization.

  • Materials Science: The rigid, linear nature of the alkyne and its derivatives makes them attractive components for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the molecule through alkyne functionalization is a key advantage in this field.

  • Bioconjugation: The "click" reaction's biocompatibility allows for the conjugation of this compound derivatives to biomolecules, such as proteins and nucleic acids, for applications in chemical biology and diagnostics.

Key Functionalization Reactions

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] In the context of this compound, this reaction would typically be used to couple the alkyne with a variety of aryl or vinyl halides to generate substituted alkynes. It is important to note that the starting material itself contains an aryl bromide, which could potentially undergo a competing reaction. However, the reactivity of aryl halides in Sonogashira coupling is generally I > Br > Cl, and by carefully selecting the reaction conditions and the coupling partner (e.g., using a more reactive aryl iodide), selective reaction at the alkyne can be achieved. For the purpose of this protocol, we will focus on the functionalization of the alkyne, not via the aryl bromide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal choice for the derivatization of this compound. The resulting triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or participate in hydrogen bonding and dipole-dipole interactions, which is highly desirable in drug design.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound at the alkyne moiety. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and catalyst loading) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Iodide

This protocol describes a typical procedure for the palladium and copper co-catalyzed coupling of this compound with a generic aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous THF or DMF (5-10 mL per mmol of this compound).

  • Add the amine base (2.0-3.0 eq) to the mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Expected Outcome:

This reaction is expected to yield the corresponding 1-(4-bromo-3-hydroxyphenyl)-2-arylethyne. Yields for Sonogashira couplings are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a 1:1 mixture of tert-butanol and water or DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Expected Outcome:

The CuAAC reaction is expected to produce the 4-((1-substituted)-1H-1,2,3-triazol-4-yl)-2-bromophenol. This reaction is known for its high efficiency, with yields typically exceeding 90%.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the functionalization of a generic terminal alkyne, which can be adapted for this compound.

Table 1: Representative Conditions for Sonogashira Coupling of a Terminal Alkyne

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-502-685-95
4-IodotoluenePd(PPh₃)₄ / CuIi-Pr₂NHDMF254-880-90
1-Iodo-4-nitrobenzenePdCl₂(CH₃CN)₂ / XPhos / CuICs₂CO₃CH₃CN751275-85
Vinyl BromidePd(PPh₃)₄ / CuIEt₃NTHF256-1270-85

Table 2: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide PartnerCopper SourceReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH / H₂O251-4>95
Phenyl AzideCuSO₄·5H₂OSodium AscorbateDMF252-690-98
1-Azido-4-methylbenzeneCuI-CH₂Cl₂254-885-95
3-Azidopropan-1-olCuSO₄·5H₂OSodium AscorbateH₂O251-2>95

Mandatory Visualization

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add: - this compound - Aryl Iodide - Pd Catalyst - CuI start->reagents solvent Add Anhydrous Solvent (THF or DMF) reagents->solvent base Add Amine Base solvent->base react Stir at RT or Heat (Monitor by TLC/LC-MS) base->react workup Aqueous Work-up (Dilution, Filtration, Extraction) react->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Workflow for the Sonogashira Coupling Reaction.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Round-Bottom Flask reactants Dissolve: - this compound - Organic Azide in Solvent start->reactants additives Add: - Sodium Ascorbate Solution - CuSO4 Solution reactants->additives react Stir at Room Temperature (Monitor by TLC/LC-MS) additives->react workup Aqueous Work-up (Dilution, Extraction) react->workup purification Column Chromatography or Recrystallization workup->purification product Isolated Product purification->product

Caption: Workflow for the CuAAC (Click) Reaction.

Signaling_Pathway_Analogy cluster_input Core Scaffold cluster_pathways Functionalization Pathways cluster_output Diverse Molecular Outputs A This compound B Sonogashira Coupling (with R-X) A->B Pd/Cu catalysis C CuAAC (Click Chemistry) (with R-N3) A->C Cu(I) catalysis D Substituted Alkynes (Potential Biologics, Materials) B->D E 1,2,3-Triazoles (Drug-like Scaffolds) C->E

Caption: Synthetic pathways from this compound.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel polymers with tailored functionalities is a cornerstone of materials science and drug development. The monomer 4-Bromo-3-ethynylphenol presents a versatile platform for creating advanced polymeric materials. Its structure incorporates three key functional groups: a polymerizable ethynyl group, a phenolic hydroxyl group that can be leveraged for hydrogen bonding or as a reactive site, and a bromo group that is amenable to a variety of post-polymerization modifications. This document provides detailed protocols for the synthesis of a novel poly(phenylacetylene) derivative from this compound and outlines potential applications for the resulting polymer. While direct literature on the polymerization of this specific monomer is not available, the protocols herein are based on well-established methods for the polymerization of substituted phenylacetylenes.

Potential Applications

The unique combination of functional groups in poly(this compound) suggests a range of potential applications:

  • Drug Delivery: The phenolic hydroxyl groups can form hydrogen bonds with therapeutic agents, facilitating drug loading and release. The polymer backbone can be designed to be biodegradable for controlled release applications.

  • Biomaterials and Tissue Engineering: The polymer surface can be modified via the bromo group to attach cell adhesion promoters or other bioactive molecules, making it a candidate for scaffolds in tissue engineering.

  • Sensors: The conjugated polyacetylene backbone is expected to exhibit interesting optical and electronic properties. The phenolic group can act as a recognition site for specific analytes, leading to changes in the polymer's fluorescence or conductivity upon binding, forming the basis for chemical or biological sensors.

  • Functional Coatings: The polymer can be used to create functional coatings with tunable properties such as hydrophilicity, reactivity, and biocompatibility.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via the polymerization of the ethynyl group using a rhodium-based catalyst. This method is known to produce high molecular weight poly(phenylacetylene)s with a high degree of stereoregularity.[1][2][3]

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) (catalyst)

  • Triethylamine (Et₃N) (co-catalyst/activator)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry before use.

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

  • Solvent and Monomer Addition: Add this compound (e.g., 1.0 g, 4.74 mmol) to the flask, followed by anhydrous THF (e.g., 20 mL) to dissolve the monomer.

  • Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (e.g., 22 mg, 0.047 mmol, 1 mol% relative to monomer) in anhydrous THF (5 mL).

  • Initiation: To the monomer solution, add triethylamine (e.g., 0.66 mL, 4.74 mmol). Then, inject the catalyst solution into the monomer solution under vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours under an argon atmosphere. The solution may change color, and the viscosity may increase as the polymer forms.

  • Termination and Precipitation: After 24 hours, terminate the polymerization by exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol (e.g., 200 mL) with stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum at 40 °C to a constant weight.

Characterization:

The resulting polymer, poly(this compound), should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation
ParameterHypothetical Value
Monomer This compound
Polymerization Method Rhodium-Catalyzed
Yield 85%
Mn ( g/mol ) 15,000
Mw ( g/mol ) 30,000
PDI (Mw/Mn) 2.0
Tg (°C) 150
Td, 5% (°C) (5% weight loss) 320
Solubility Soluble in THF, DMF, DMSO

Table 1: Hypothetical characterization data for poly(this compound) synthesized via rhodium-catalyzed polymerization.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Polymerization (24h, RT, Argon) Monomer->Polymerization Catalyst [Rh(nbd)Cl]₂ / Et₃N Catalyst->Polymerization Solvent Anhydrous THF Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer NMR NMR FinalPolymer->NMR FTIR FTIR FinalPolymer->FTIR GPC GPC FinalPolymer->GPC TGA_DSC TGA/DSC FinalPolymer->TGA_DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Protocol 2: Post-Polymerization Modification via Suzuki Coupling

The bromo group on the polymer provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups. This protocol describes a representative Suzuki coupling reaction to append a phenyl group, which can be adapted for other boronic acids.

Materials:

  • Poly(this compound) (from Protocol 1)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene/Ethanol/Water mixture (solvent)

  • Argon gas

Procedure:

  • Reaction Setup: In a Schlenk flask under argon, dissolve poly(this compound) (e.g., 500 mg) in toluene (20 mL).

  • Reagent Addition: Add phenylboronic acid (1.2 equivalents per bromo group), K₂CO₃ (3 equivalents per bromo group), and a solution of ethanol (5 mL) and water (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol% per bromo group) to the mixture.

  • Reaction: Heat the mixture to 80 °C and stir under argon for 48 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with toluene, and wash with water three times. Precipitate the polymer in methanol, filter, and dry under vacuum.

Characterization:

  • NMR Spectroscopy: To confirm the disappearance of the C-Br signal and the appearance of new aromatic signals.

  • FTIR Spectroscopy: To observe changes in the aromatic substitution pattern.

  • GPC: To assess any changes in molecular weight and distribution.

suzuki_coupling StartPolymer Poly(this compound) Reaction Suzuki Coupling (Toluene/EtOH/H₂O, 80°C) StartPolymer->Reaction Reagents Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ Reagents->Reaction FinalPolymer Modified Polymer Reaction->FinalPolymer

Caption: Post-polymerization modification of poly(this compound) via Suzuki coupling.

Conclusion

The protocols provided offer a robust framework for the synthesis and functionalization of a novel polymer based on the this compound monomer. The resulting polymer, with its poly(phenylacetylene) backbone and versatile pendant groups, holds significant promise for a variety of applications in drug development, biomaterials, and sensor technology. The hypothetical data and workflows presented serve as a guide for researchers to embark on the exploration of this promising new material.

References

Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-ethynylphenol is a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a phenolic hydroxyl, a bromine atom, and an ethynyl group—offers multiple points for chemical modification. Derivatization of the phenolic hydroxyl group is a common strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, or to install a handle for further functionalization. This document provides detailed protocols for three common derivatization reactions of the phenolic hydroxyl group of this compound: O-alkylation (Williamson Ether Synthesis), O-acylation (Esterification), and O-silylation.

Chemoselectivity Considerations

A key challenge in the derivatization of this compound is achieving chemoselectivity for the phenolic hydroxyl group while leaving the ethynyl group intact. The terminal alkyne proton is weakly acidic and can react with strong bases. Furthermore, the triple bond can participate in various addition and coupling reactions. The protocols provided herein are designed to favor O-derivatization of the phenolic hydroxyl group with high selectivity. Generally, the use of moderately strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases is preferred over strong organometallic bases (e.g., n-BuLi) to avoid deprotonation of the alkyne. Reaction conditions are also chosen to be mild to prevent unwanted side reactions with the ethynyl moiety.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and a primary alkyl halide. In the case of this compound, the phenolic proton is first removed by a base to form the corresponding phenoxide, which then acts as a nucleophile.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone or DMF (0.1-0.5 M), add potassium carbonate (2.0 eq.) or cesium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data
Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃Acetone556~95
Ethyl BromideK₂CO₃DMF608~92
Benzyl BromideCs₂CO₃Acetone504~98

Note: The presented yields are representative for phenols with similar electronic and steric properties and may require optimization for this compound.

Experimental Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process This compound This compound Mixing Mix & Stir This compound->Mixing Alkyl_Halide Alkyl Halide (RX) Alkyl_Halide->Mixing Base Base (K2CO3 or Cs2CO3) Base->Mixing Solvent Solvent (Acetone or DMF) Solvent->Mixing Heating Heat Mixing->Heating Reaction Workup Workup & Purification Heating->Workup Cooling & Filtration Product 4-Bromo-3-ethynylphenyl Ether Workup->Product Esterification cluster_reactants Reactants cluster_process Process Phenol This compound Reaction_Setup Mix & Cool (0 °C) Phenol->Reaction_Setup Acylating_Agent Acylating Agent (RCOCl or (RCO)2O) Acylating_Agent->Reaction_Setup Base Base (Pyridine or Et3N) Base->Reaction_Setup Solvent Solvent (DCM or THF) Solvent->Reaction_Setup Reaction Stir at RT Reaction_Setup->Reaction Addition of Acylating Agent Purification Workup & Purification Reaction->Purification Quenching & Extraction Product 4-Bromo-3-ethynylphenyl Ester Purification->Product Silylation cluster_reactants Reactants cluster_process Process Phenol This compound Reaction Mix & Stir at RT Phenol->Reaction Silyl_Chloride Silyl Chloride (e.g., TBDMSCl) Silyl_Chloride->Reaction Base Base (Imidazole or Et3N) Base->Reaction Solvent Solvent (DMF or DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Extraction & Drying Product 4-Bromo-3-ethynylphenyl Silyl Ether Purification->Product

Application Notes and Protocols: 4-Bromo-3-ethynylphenol as a Versatile Building Block for Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromo-3-ethynylphenol as a key building block for the synthesis of advanced organic materials. This document details the synthesis of the monomer, its polymerization into functional polymers, and the characterization of the resulting materials. The protocols provided are based on established chemical principles and can be adapted for the synthesis of a variety of organic electronic and optoelectronic materials.

Introduction

This compound is a bifunctional monomer containing a reactive terminal alkyne and a bromine atom, making it an ideal candidate for Sonogashira cross-coupling polymerization. The presence of the phenolic hydroxyl group offers a site for further functionalization, allowing for the fine-tuning of the material's properties, such as solubility, and enabling the introduction of specific functionalities for applications in sensing, bio-imaging, and drug delivery. The resulting poly(phenylene ethynylene) (PPE) structures are known for their rigid rod-like conformation, leading to materials with interesting liquid crystalline, optical, and electronic properties.

Monomer Synthesis: this compound

A plausible and efficient synthetic route to this compound, while not explicitly detailed in the literature, can be constructed from readily available starting materials through a multi-step process. The proposed pathway involves the introduction of an iodine atom to a commercially available bromophenol, followed by a selective Sonogashira coupling with a protected acetylene, and subsequent deprotection.

Synthetic Pathway

G cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection 4-Bromophenol 4-Bromophenol Reagents1 NaI, NaOCl Methanol/Water 4-Bromophenol->Reagents1 4-Bromo-2-iodophenol 4-Bromo-2-iodophenol Reagents1->4-Bromo-2-iodophenol Reagents2 Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI Triethylamine, THF 4-Bromo-2-iodophenol->Reagents2 4-Bromo-2-((trimethylsilyl)ethynyl)phenol 4-Bromo-2-((trimethylsilyl)ethynyl)phenol Reagents2->4-Bromo-2-((trimethylsilyl)ethynyl)phenol Reagents3 K2CO3 Methanol 4-Bromo-2-((trimethylsilyl)ethynyl)phenol->Reagents3 This compound This compound Reagents3->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromo-2-iodophenol

  • To a solution of 4-bromophenol (1.0 eq) in methanol, add sodium iodide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1 eq) in water dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-2-iodophenol.

Step 2: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)phenol

  • To a solution of 4-Bromo-2-iodophenol (1.0 eq) in a mixture of degassed triethylamine and tetrahydrofuran (THF) (1:1 v/v), add trimethylsilylacetylene (1.2 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-Bromo-2-((trimethylsilyl)ethynyl)phenol.

Step 3: Synthesis of this compound

  • Dissolve 4-Bromo-2-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • After completion, neutralize the reaction with a dilute solution of hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound, which should be used in the next step without further purification due to potential instability.

Polymerization of this compound

The bifunctional nature of this compound allows for its polymerization via Sonogashira coupling to form poly(4-hydroxy-2-ethynylphenylene). This polymer possesses a conjugated backbone and pendant phenolic groups that can be further modified.

Polymerization Workflow

G Monomer This compound CatalystSystem Pd(PPh3)2Cl2, CuI Triethylamine, Toluene Monomer->CatalystSystem Polymerization Sonogashira Polymerization CatalystSystem->Polymerization Polymer Poly(4-hydroxy-2-ethynylphenylene) Polymerization->Polymer Purification Precipitation in Methanol Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct

Caption: Workflow for the polymerization of this compound.

Experimental Protocol: Sonogashira Polymerization
  • In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of degassed toluene and triethylamine (4:1 v/v).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 eq) and copper(I) iodide (0.02-0.10 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 24-48 hours.

  • Monitor the increase in viscosity of the reaction mixture.

  • After the polymerization is complete, cool the mixture to room temperature and dilute with toluene.

  • Pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Filter the polymer and wash it with methanol to remove any remaining catalyst and unreacted monomer.

  • Dry the polymer under vacuum to obtain poly(4-hydroxy-2-ethynylphenylene) as a solid.

Characterization of Poly(4-hydroxy-2-ethynylphenylene)

The resulting polymer can be characterized by various spectroscopic and analytical techniques to determine its structure, molecular weight, and physical properties.

Expected Properties of Phenol-Functionalized Poly(phenylene ethynylene)s

Table 1: Optical Properties of Phenol-Functionalized PPEs

PropertyValue Range
UV-Vis Absorption (λmax, solution) 400 - 450 nm
Photoluminescence Emission (λem, solution) 450 - 550 nm
Fluorescence Quantum Yield (ΦF, solution) 0.1 - 0.6
Stokes Shift 50 - 100 nm

Table 2: Thermal Properties of Phenol-Functionalized PPEs

PropertyValue Range
Glass Transition Temperature (Tg) 100 - 180 °C
Decomposition Temperature (Td, 5% weight loss) > 350 °C

Applications

Polymers derived from this compound are promising candidates for a variety of applications due to their unique combination of properties:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the PPE backbone makes these materials suitable for use as emissive layers in OLEDs.

  • Chemical Sensors: The phenolic hydroxyl group can act as a recognition site for specific analytes, leading to changes in the polymer's optical properties upon binding. This makes them attractive for the development of fluorescent chemosensors.

  • Biomedical Imaging: By attaching biocompatible side chains to the phenolic group, these polymers can be made water-soluble and used as fluorescent probes for cellular imaging.

  • Drug Delivery: The polymer backbone can be designed to encapsulate and release therapeutic agents, with the phenolic group providing a handle for attaching targeting moieties.

Logical Relationship for Application Development

G Monomer This compound Polymerization Sonogashira Polymerization Monomer->Polymerization Polymer Poly(4-hydroxy-2-ethynylphenylene) Polymerization->Polymer Functionalization Post-polymerization Modification of -OH Polymer->Functionalization Applications OLEDs Sensors Bio-imaging Drug Delivery Polymer->Applications FunctionalPolymer Functionalized PPE Functionalization->FunctionalPolymer FunctionalPolymer->Applications

Caption: Development of applications from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functional organic materials. The straightforward polymerization via Sonogashira coupling and the potential for post-polymerization modification of the phenolic hydroxyl group open up a wide range of possibilities for creating materials with tailored properties for specific applications in organic electronics, sensing, and biomedicine. The protocols and data presented in these application notes serve as a guide for researchers to explore the potential of this promising monomer.

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an aryl bromide is not working or giving a low yield. What are the most common causes?

A1: Low or no yield in a Sonogashira coupling with aryl bromides can stem from several factors. The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating more forcing reaction conditions.[1][2] Key areas to investigate include:

  • Inefficient Oxidative Addition: The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-limiting step and can be sluggish.[3]

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are critical for catalytic activity.

  • Suboptimal Base: The base may not be strong enough to efficiently deprotonate the terminal alkyne.

  • Catalyst Deactivation: The palladium catalyst can decompose, forming palladium black, which is catalytically inactive. This can be promoted by certain solvents like THF.[4]

  • Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the presence of oxygen.[5]

  • Presence of Oxygen: Inadequate degassing can lead to Glaser coupling and oxidation of the phosphine ligands.[6]

  • Low Reaction Temperature: Unlike aryl iodides which can react at room temperature, aryl bromides typically require heating.[1]

Q2: How do I choose the right palladium catalyst and ligand for my aryl bromide?

A2: The choice of the palladium catalyst and ligand system is crucial for a successful Sonogashira coupling with aryl bromides.

  • Palladium Precatalyst: Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][7] While both are effective, PdCl₂(PPh₃)₂ is often more stable and soluble.[2] For challenging couplings, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specific ligand can be more effective.[8]

  • Phosphine Ligands: For many standard aryl bromides, bulky and electron-rich phosphine ligands are preferred as they promote the rate of oxidative addition.[2] Examples of effective ligands include tri-tert-butylphosphine (P(t-Bu)₃) and dppf.[3][9] The optimal ligand often depends on the steric bulk of the substrates.[9][10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as highly effective catalysts for Sonogashira couplings of aryl bromides and can sometimes offer superior performance to phosphine-based systems.[2]

Q3: What is the role of the copper co-catalyst, and are there copper-free alternatives?

A3: In the traditional Sonogashira reaction, a copper(I) salt (e.g., CuI) acts as a co-catalyst. Its primary role is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] This significantly accelerates the reaction, allowing for milder conditions.[1]

However, the use of copper can sometimes lead to the undesirable Glaser homocoupling of the alkyne.[5] This has led to the development of copper-free Sonogashira protocols. These reactions typically require a stronger base and/or more specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[2][8][11]

Q4: Which base and solvent should I use for coupling with an aryl bromide?

A4: The choice of base and solvent is interdependent and critical for reaction success.

  • Bases: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used.[3] The base not only neutralizes the hydrogen halide formed during the reaction but also facilitates the deprotonation of the alkyne.[8] In some cases, inorganic bases like cesium carbonate (Cs₂CO₃) can be effective, particularly in copper-free systems.[11]

  • Solvents: The solvent must be capable of dissolving all reaction components.[12] Common solvents include:

    • Amine as solvent: Using the amine base as the solvent is a common strategy.[7]

    • Aprotic solvents: DMF, THF, and toluene are frequently used.[3][12] However, THF can sometimes promote the formation of palladium black.[4]

    • Aqueous media: With appropriate ligands and surfactants, Sonogashira couplings can be performed in water, offering a more environmentally friendly option.[11]

Troubleshooting Guide

Issue 1: Low or No Conversion of Aryl Bromide

If you observe a low or no conversion of your starting aryl bromide, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_conditions Reaction Conditions cluster_components Reaction Components cluster_setup Experimental Setup start Low/No Conversion check_temp Increase Temperature start->check_temp Aryl bromides often require heat change_ligand Change Ligand check_temp->change_ligand If still no reaction change_base Change Base/Solvent change_ligand->change_base If improvement is minor check_reagents Check Reagent Quality change_base->check_reagents If issue persists degas Improve Degassing check_reagents->degas If reagents are fine end_point Reaction Optimized degas->end_point Problem solved

Caption: Troubleshooting workflow for low or no conversion.

Detailed Steps:

  • Increase Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require elevated temperatures (e.g., 60-100 °C) to facilitate oxidative addition.[3]

  • Optimize the Ligand:

    • For sterically undemanding aryl bromides, a bulky, electron-rich phosphine like P(t-Bu)₃ may be effective.[9]

    • For more challenging substrates, consider ligands like dppf.[3]

  • Re-evaluate the Base and Solvent System:

    • Ensure the base is strong enough. Consider switching from TEA to a stronger base like DIPA.

    • If using THF and observing palladium black, switch to a different solvent like DMF or toluene.[4]

  • Verify Reagent Quality:

    • Ensure the palladium catalyst has not decomposed.

    • Use fresh, high-purity copper(I) iodide, as it can be sensitive to oxidation.

    • Distill amine bases before use to remove any impurities that might inhibit the catalyst.[4]

  • Ensure Rigorous Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also oxidize phosphine ligands, deactivating the catalyst.[5][6] Employ techniques like freeze-pump-thaw cycles for thorough degassing.

Issue 2: Formation of Alkyne Homocoupling (Glaser) Product

The formation of a diacetylenic byproduct is a common issue in Sonogashira reactions.

Troubleshooting Workflow

cluster_setup Experimental Setup cluster_protocol Protocol Modification start Glaser Product Observed degas Improve Degassing start->degas Primary cause is often oxygen copper_free Consider Copper-Free Conditions degas->copper_free If degassing is not sufficient change_base Modify Base copper_free->change_base If copper is essential end_point Side Reaction Minimized change_base->end_point Problem solved

References

Technical Support Center: Synthesis of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-ethynylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Sonogashira Coupling: A protected 4-bromophenol derivative is coupled with a protected acetylene source, typically using a palladium catalyst and a copper(I) co-catalyst. A common approach is the reaction of a silyl-ether protected 4-bromophenol with a silyl-protected acetylene like trimethylsilylacetylene (TMSA).

  • Deprotection: The protecting groups on the phenolic hydroxyl and the ethynyl group are removed to yield the final product. Often, a single deprotection step with a fluoride source like tetrabutylammonium fluoride (TBAF) can deprotect both silyl ethers.

Q2: Why is it necessary to protect the phenol and the acetylene?

A2: The acidic proton of the phenolic hydroxyl group and the terminal alkyne can interfere with the Sonogashira coupling reaction. The base used in the reaction can deprotonate these groups, leading to side reactions and reduced yield of the desired product. Protecting these functional groups ensures a cleaner and more efficient coupling reaction.

Troubleshooting Guides

Step 1: Sonogashira Coupling

Issue 1.1: Low or no yield of the desired coupled product.

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source, it should be handled under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. Consider using a more robust pre-catalyst.
Poorly Degassed System Oxygen can deactivate the catalyst and promote the homocoupling of the alkyne (Glaser coupling). Degas all solvents and reagents thoroughly by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Insufficient Base The amine base is crucial for neutralizing the HX byproduct and for the catalytic cycle. Ensure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylamine) is used, typically as a co-solvent or in excess.
Low Reaction Temperature Aryl bromides can be less reactive than aryl iodides in Sonogashira couplings. If the reaction is sluggish, consider increasing the temperature.[1]

Issue 1.2: Formation of a significant amount of a dimeric alkyne byproduct (Glaser Homocoupling).

Potential CauseTroubleshooting Steps
Presence of Oxygen As mentioned above, oxygen promotes the oxidative homocoupling of the terminal alkyne, which is a major side reaction.[2] Rigorous degassing and maintenance of an inert atmosphere are critical.
High Copper(I) Catalyst Loading While essential for the reaction, high concentrations of the copper(I) co-catalyst can favor the Glaser coupling side reaction. Use the minimum effective amount of the copper salt (e.g., CuI).
Use of Copper-Free Conditions If homocoupling is a persistent issue, consider employing a copper-free Sonogashira protocol.[3]

Quantitative Data on Homocoupling Side Product:

Reaction ConditionHomocoupling Byproduct YieldReference
Standard Sonogashira ConditionsCan be significant, especially with exposure to air.[4]
Hydrogen/Inert Gas AtmosphereReduced to ~2%[4]
Copper-Free ConditionsGenerally avoids homocoupling products.[3]
Step 2: Deprotection of Silyl Ethers

Issue 2.1: Incomplete deprotection of the silyl ether(s).

Potential CauseTroubleshooting Steps
Insufficient Deprotecting Agent Ensure a sufficient molar excess of the deprotection reagent (e.g., TBAF) is used to cleave both silyl ethers.
Steric Hindrance Silyl ethers with bulkier substituents (e.g., TBDPS, TIPS) are more stable and may require longer reaction times or more forcing conditions for complete removal compared to less hindered groups like TMS.[5][6]
Reaction Time/Temperature If TLC analysis shows starting material, increase the reaction time or gently warm the reaction mixture.

Issue 2.2: Formation of unidentified byproducts during deprotection.

Potential CauseTroubleshooting Steps
Harsh Deprotection Conditions Strong acidic or basic conditions can lead to decomposition of the desired product. Use mild deprotection reagents like TBAF or KHF2.[6]
Side Reactions with TBAF While generally mild, TBAF is basic and can sometimes promote other reactions. Ensure the reaction is monitored by TLC and stopped once the deprotection is complete. Consider buffering the reaction mixture if base-sensitivity is suspected.

Experimental Protocols

A representative two-step experimental protocol for the synthesis of this compound is outlined below. Note: This is a generalized procedure and may require optimization.

Step 1: Sonogashira Coupling of a Protected 4-Bromophenol

  • To a solution of the silyl-protected 4-bromophenol (1 equivalent) and trimethylsilylacetylene (1.2 equivalents) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 2: Deprotection to Yield this compound

  • Dissolve the crude product from the previous step in a suitable solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 2.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete deprotection.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography on silica gel.[5]

Visualizations

Synthesis_Pathway Protected 4-Bromophenol Protected 4-Bromophenol Coupled Intermediate Coupled Intermediate Protected 4-Bromophenol->Coupled Intermediate Sonogashira Coupling (Pd/Cu catalyst, Base) This compound This compound Coupled Intermediate->this compound Deprotection (e.g., TBAF)

Caption: General synthetic pathway for this compound.

Troubleshooting_Sonogashira cluster_coupling Sonogashira Coupling Issues Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Poor Degassing Poor Degassing Low Yield->Poor Degassing Insufficient Base Insufficient Base Low Yield->Insufficient Base Glaser Homocoupling Glaser Homocoupling Presence of Oxygen Presence of Oxygen Glaser Homocoupling->Presence of Oxygen High [CuI] High [CuI] Glaser Homocoupling->High [CuI]

Caption: Common issues in the Sonogashira coupling step.

Troubleshooting_Deprotection cluster_deprotection Deprotection Issues Incomplete Reaction Incomplete Reaction Insufficient Reagent Insufficient Reagent Incomplete Reaction->Insufficient Reagent Steric Hindrance Steric Hindrance Incomplete Reaction->Steric Hindrance Byproduct Formation Byproduct Formation Harsh Conditions Harsh Conditions Byproduct Formation->Harsh Conditions Base-Mediated Side Reactions Base-Mediated Side Reactions Byproduct Formation->Base-Mediated Side Reactions

Caption: Common issues in the silyl ether deprotection step.

References

Technical Support Center: Purification of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-3-ethynylphenol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The impurities largely depend on the synthetic route employed. Assuming a common route such as a Sonogashira coupling of a di-halogenated phenol with a protected alkyne, followed by deprotection, common impurities include:

  • Unreacted Starting Materials: Such as 4-bromo-3-iodophenol or the protected alkyne.

  • Homocoupled Alkyne (Glaser Coupling byproduct): Dimerization of the terminal alkyne can occur in the presence of copper catalysts.[1][2]

  • Catalyst Residues: Palladium and copper catalysts used in the coupling reaction.[3][4][5]

  • Solvent Residues: Solvents used in the reaction or workup, such as triethylamine, THF, or DMF.[1][6]

  • Partially Deprotected Intermediates: If a protecting group strategy is used for the ethynyl or hydroxyl group.

Q2: My NMR spectrum shows broad peaks for the phenolic -OH. Is my sample impure?

A2: Not necessarily. The phenolic proton signal in an NMR spectrum can often be broad due to hydrogen bonding and exchange with trace amounts of water. To confirm, you can perform a D₂O exchange experiment, where the phenolic proton signal should disappear. If other peaks in the spectrum are sharp and integrations are correct, the compound is likely pure.

Q3: Why is my purified this compound colored? It should be a white solid.

A3: A yellow or brownish tint can indicate the presence of trace impurities. This could be due to:

  • Oxidation: Phenols, especially with electron-donating groups, can be susceptible to air oxidation over time, leading to colored byproducts.

  • Residual Palladium: Colloidal palladium can appear as a dark coloration.

  • Trace impurities from the reaction: Highly colored minor byproducts from the synthesis.

Purification by recrystallization, potentially with the addition of a small amount of activated carbon, can often remove these colored impurities.

Q4: Can I use distillation for the purification of this compound?

A4: Distillation is generally not a recommended method for this compound. This compound is a solid with a relatively high boiling point and may be thermally labile, potentially leading to decomposition at the temperatures required for distillation, even under high vacuum. Techniques like column chromatography and recrystallization are more suitable.

Troubleshooting Guide

Column Chromatography Problems
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities Incorrect solvent system (eluent) polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.[7][8] Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the product.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often most effective.
Sample was loaded in too large a volume of solvent.Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band.[9]
Product is Eluting with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product is Not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.[10]
Streaking of the Compound on the Column Compound is not fully soluble in the eluent, or is too acidic/basic.Ensure the compound is fully dissolved before loading. If the compound is acidic (like a phenol), adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape.
Recrystallization Problems
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt to purify the crude material by column chromatography first to remove the bulk of the impurities.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an amorphous solid or oil.[11]
Nucleation is not occurring.Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[11] Add a seed crystal of the pure compound if available.[11]
Low recovery of the purified product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Determine an appropriate eluent system using TLC. A common starting point for compounds like this compound is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed with no air bubbles.[12][13]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions. If a gradient elution is needed, start with a low polarity solvent mixture and gradually increase the polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, consider solvents like toluene, a mixture of ethyl acetate and hexane, or methanol and water.[14][15] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[11]

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
n-Hexane / Ethyl Acetate (9:1 to 7:3)Low to MediumGood for initial trials and separating non-polar impurities.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighUseful if the compound is not sufficiently mobile in hexane/ethyl acetate.
Toluene / Ethyl Acetate (9:1 to 8:2)Low to MediumAn alternative non-polar/polar system.

Table 2: Suggested Solvents for Recrystallization

Solvent / Solvent PairCompound SolubilityNotes
TolueneSoluble when hot, less soluble when cold.A good single solvent to try for aromatic compounds.
Ethyl Acetate / n-HexaneSoluble in ethyl acetate, insoluble in n-hexane.Dissolve in hot ethyl acetate and add n-hexane until cloudy, then clarify with a few drops of ethyl acetate before cooling.[16]
Methanol / WaterSoluble in methanol, insoluble in water.Dissolve in hot methanol and add water dropwise until persistent cloudiness is observed, then clarify with a few drops of methanol before cooling.

Visualizations

Purification_Workflow crude Crude this compound column Column Chromatography crude->column Primary Purification recrystallize Recrystallization column->recrystallize Further Purification (if needed) pure Pure Product column->pure recrystallize->pure

Caption: General workflow for the purification of this compound.

References

preventing homocoupling in Sonogashira reactions of terminal alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling of terminal alkynes in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne (a dimer).[1][2] This undesired reaction consumes the alkyne starting material, reducing the yield of the desired cross-coupled product.

Q2: What are the primary causes of alkyne homocoupling?

A2: The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[1][3] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[1][3]

Q3: How can I minimize or prevent homocoupling?

A3: Several strategies can be employed to minimize or prevent homocoupling:

  • Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1]

  • Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][4][5][6]

  • Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[7]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q4: Are there any specific ligands that are recommended to suppress homocoupling?

A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway. However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary. Some studies have explored various phosphine ligands to identify those that minimize homocoupling.

Q5: Can the choice of base and solvent affect the amount of homocoupling?

A5: Absolutely. The base and solvent system plays a critical role in the Sonogashira reaction and can influence the competition between cross-coupling and homocoupling. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome. The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species involved. For instance, some copper-free protocols have been optimized with specific base/solvent combinations like cesium carbonate in 1,4-dioxane.[8]

Troubleshooting Guide

If you are observing significant homocoupling in your Sonogashira reaction, follow these troubleshooting steps:

Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions

EntryAryl HalideTerminal AlkyneCatalyst SystemConditionsCross-Coupling Yield (%)Homocoupling Yield (%)Reference
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, rt955Fictionalized Data
24-IodoanisolePhenylacetylenePd(PPh₃)₄Cs₂CO₃, Dioxane, 80°C92<2Fictionalized Data
34-Bromotoluene1-OctynePdCl₂(PPh₃)₂ / CuIPiperidine, DMF, 60°C8510Fictionalized Data
44-Bromotoluene1-OctynePd(OAc)₂ / SPhosK₃PO₄, Toluene, 100°C90<1Fictionalized Data

Table 2: Effect of Different Phosphine Ligands in a Copper-Free Sonogashira Reaction

EntryLigandAryl BromideTerminal AlkyneBaseSolventCross-Coupling Yield (%)Homocoupling Yield (%)Reference
1PPh₃4-BromoacetophenonePhenylacetyleneCs₂CO₃Dioxane7515Fictionalized Data
2P(t-Bu)₃4-BromoacetophenonePhenylacetyleneCs₂CO₃Dioxane923Fictionalized Data
3XPhos4-BromoacetophenonePhenylacetyleneK₃PO₄t-Amyl alcohol95<1Fictionalized Data
4SPhos4-BromoacetophenonePhenylacetyleneK₃PO₄t-Amyl alcohol93<2Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Reaction

This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.

  • Reagent Preparation:

    • Ensure all solvents are anhydrous and degassed.

    • The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Reaction Under a Strictly Inert Atmosphere

This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.

    • Solvents must be thoroughly degassed by freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for an extended period.

    • All solid reagents should be dried in a vacuum oven.

  • Reaction Setup in a Glovebox or using Schlenk Technique:

    • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) to a Schlenk flask.

    • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Reaction Execution:

    • Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Heat the reaction as required and monitor its progress.

  • Work-up and Purification:

    • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling cluster_glaser Glaser Homocoupling (Side Reaction) A Ar-X + R-C≡C-H B [Pd] A->B C [CuI] A->C D Base A->D E Ar-C≡C-R (Desired Product) B->E C->E D->E F 2 R-C≡C-H G [CuI] F->G H O₂ F->H I Base F->I J R-C≡C-C≡C-R (Homocoupled Product) G->J H->J I->J

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Experimental_Workflow start Start: Reaction Setup reagents 1. Add Aryl Halide, Pd Catalyst, Ligand, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent 3. Add Degassed Solvent inert->solvent alkyne 4. Add Terminal Alkyne (Consider Slow Addition) solvent->alkyne reaction 5. Heat and Monitor Reaction (TLC, GC/MS) alkyne->reaction workup 6. Quench and Extract reaction->workup purification 7. Purify by Column Chromatography workup->purification product End: Isolated Product purification->product

Caption: A typical experimental workflow for a Sonogashira reaction designed to minimize homocoupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-3-ethynylphenol in coupling reactions. The focus is on the Sonogashira cross-coupling reaction, a powerful method for forming C-C bonds between aryl halides and terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for coupling with this compound?

A1: The Sonogashira cross-coupling reaction is the most widely used and effective method for coupling terminal alkynes with aryl halides like this compound.[1][2][3] This reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, and a base.[1][2][3] It is valued for its ability to be carried out under mild conditions, its tolerance of various functional groups, and its utility in the synthesis of complex molecules.[1]

Q2: What are the key components of a Sonogashira reaction?

A2: A typical Sonogashira reaction includes:

  • Aryl Halide: In this case, this compound.

  • Terminal Alkyne: The coupling partner.

  • Palladium Catalyst: The primary catalyst for the C-C bond formation.

  • Copper(I) Co-catalyst (optional but common): Increases the reaction rate.

  • Base: Typically an amine, to neutralize the hydrogen halide byproduct.

  • Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction.

Q3: Is it necessary to protect the hydroxyl group of this compound before the coupling reaction?

A3: While Sonogashira reactions can tolerate hydroxyl groups, protection may be necessary in certain cases to prevent side reactions or improve yields. The acidity of the phenolic proton can sometimes interfere with the basic conditions of the reaction. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or ethers (e.g., methyl or benzyl ethers), which can be removed under specific conditions after the coupling reaction. The decision to protect the hydroxyl group will depend on the specific reaction conditions and the nature of the coupling partner.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is crucial for a successful Sonogashira coupling with this compound. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ethynyl group on the aromatic ring can influence the reactivity.

Recommended Catalyst Systems:

Catalyst SystemLigandKey AdvantagesConsiderations
Standard Palladium/Copper System
Pd(PPh₃)₂Cl₂ / CuITriphenylphosphine (PPh₃)Readily available, well-established.[4]May require higher temperatures for less reactive substrates.
Pd(OAc)₂ / CuIVarious phosphines (e.g., PPh₃, P(t-Bu)₃)Versatile palladium source.[4]Requires in situ formation of the active Pd(0) species.
Copper-Free Systems
Pd(PPh₃)₄Triphenylphosphine (PPh₃)Avoids homocoupling (Glaser coupling) of the terminal alkyne.[5][6]Can be sensitive to air and moisture.
[DTBNpP]Pd(crotyl)ClDi-tert-butylneopentylphosphine (DTBNpP)Air-stable precatalyst, effective for challenging aryl bromides at room temperature.[7]May require specific solvent and base combinations for optimal performance.
Systems with Bulky, Electron-Rich Ligands
Pd₂(dba)₃XPhos, SPhos, or other Buchwald-type ligandsHighly active for challenging substrates, including electron-rich aryl bromides.[8]Ligands can be more expensive.
N-Heterocyclic Carbene (NHC) Systems
Pd-NHC complexesIPr, IMes, etc.High thermal stability and reactivity, can be effective in copper-free systems.[4]Synthesis of NHC ligands and complexes can be more involved.

Catalyst Selection Workflow:

CatalystSelection Start Start with this compound Standard Try Standard Conditions: Pd(PPh3)2Cl2 / CuI / Amine Base Start->Standard Initial Attempt ProtectOH Protect Hydroxyl Group Start->ProtectOH If side reactions are anticipated Analyze Analyze Results: Yield, Purity, Side Products Standard->Analyze CopperFree Consider Copper-Free System: Pd(PPh3)4 or Pre-catalyst CopperFree->Analyze BulkyLigand Use Bulky, Electron-Rich Ligand: with Pd(OAc)2 or Pd2(dba)3 BulkyLigand->Analyze NHC Employ N-Heterocyclic Carbene (NHC) Ligand NHC->Analyze ProtectOH->Standard Analyze->CopperFree Homocoupling observed Analyze->BulkyLigand Low Yield / No Reaction Analyze->NHC High Temperatures Required Optimize Optimize Conditions: Temperature, Solvent, Base Analyze->Optimize Sub-optimal results

Caption: A decision-making workflow for selecting a suitable catalyst system for the Sonogashira coupling of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or low conversion of starting material 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficiently strong base. 4. Presence of oxygen in the reaction mixture.1. Use a fresh batch of palladium catalyst and copper(I) iodide. Consider using a more active pre-catalyst. 2. Gradually increase the reaction temperature. Aryl bromides often require heating compared to aryl iodides.[1] 3. Switch to a stronger or different base (e.g., from triethylamine to diisopropylethylamine or an inorganic base like K₂CO₃ or Cs₂CO₃). 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing the solvent and reagents.[9]
Formation of significant homocoupling (Glaser coupling) product of the terminal alkyne Presence of oxygen and a copper(I) co-catalyst.1. Switch to a copper-free Sonogashira protocol.[5][6] 2. Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a strict inert atmosphere.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. The phenolic group is participating in side reactions.1. Lower the reaction temperature and/or shorten the reaction time. 2. Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS) before the coupling reaction.
Formation of palladium black Decomposition of the palladium catalyst.1. Use a ligand that better stabilizes the palladium catalyst, such as a bulky, electron-rich phosphine or an N-heterocyclic carbene (NHC). 2. Ensure the reaction is run under strictly anaerobic conditions.

Experimental Protocols

General Procedure for a Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general starting point and may require optimization for your specific alkyne coupling partner.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • CuI (1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, used as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)

Experimental Workflow:

Caption: A step-by-step experimental workflow for a typical Sonogashira coupling reaction.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (start with room temperature and increase if necessary) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like triethylamine or diisopropylethylamine)

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile, or toluene)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq) and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the base.

  • Add the terminal alkyne.

  • Stir the reaction at the appropriate temperature and monitor for completion.

  • Perform an aqueous workup similar to the standard procedure and purify the product by column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific alkyne used and should be determined experimentally. Always consult relevant literature and safety data sheets before conducting any experiment.

References

improving yield and purity of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Bromo-3-ethynylphenol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound involves a multi-step process beginning with a commercially available starting material like 4-bromophenol. The synthesis generally proceeds via protection of the phenolic hydroxyl group, followed by ortho-iodination, a Sonogashira coupling with a protected alkyne (e.g., trimethylsilylacetylene), and subsequent deprotection of both the phenol and alkyne to yield the final product.

Q2: Why is it necessary to protect the phenol and alkyne groups during the synthesis?

A2: The acidic proton of the phenolic hydroxyl group and the terminal alkyne can interfere with the organometallic reagents used in the Sonogashira coupling. Protection of these functional groups prevents unwanted side reactions, such as deprotonation by the base, which can deactivate the catalyst and reduce the overall yield. Silyl ethers are common protecting groups for phenols, while a trimethylsilyl (TMS) group is frequently used for terminal alkynes.[1][2]

Q3: What are the critical parameters to control during the Sonogashira coupling step?

A3: The Sonogashira reaction is sensitive to several parameters.[3][4] Key factors to control include the choice of palladium catalyst and ligand, the copper(I) co-catalyst, the base, and the solvent.[5][6][7] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and homocoupling of the alkyne.[3][8]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities may include starting materials, homocoupled alkyne byproducts (diynes), de-brominated product, and residual palladium catalyst.[8] Additionally, impurities from incomplete deprotection steps, such as the silyl-protected intermediates, can also be present in the crude product.

Q5: Which analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment and structural confirmation of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.[9][10]

Troubleshooting Guide

Issue 1: Low Yield in the Sonogashira Coupling Step
  • Question: My Sonogashira coupling reaction is showing low conversion to the desired product. What are the possible causes and solutions?

  • Answer: Low yields in Sonogashira couplings can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Possible CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a more active pre-catalyst or ligand system.[11]
Insufficient Base The choice and amount of base are crucial. Ensure the base is anhydrous and strong enough to facilitate the reaction. Tertiary amines like triethylamine or diisopropylethylamine are common choices.[6]
Presence of Oxygen The reaction is sensitive to oxygen, which can lead to catalyst decomposition and alkyne homocoupling.[8] Degas the solvent thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Low Reaction Temperature While some Sonogashira reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[4][12] Gradually increase the temperature and monitor the reaction progress by TLC.
Poor Quality of Reagents Ensure all reagents, including the solvent, are of high purity and anhydrous. Traces of water can significantly impact the reaction efficiency.
Issue 2: Formation of Significant Alkyne Homocoupling Byproduct
  • Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne. How can I minimize this?

  • Answer: Alkyne homocoupling, often referred to as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of oxygen.[8]

Possible CauseRecommended Solution
Oxygen in the Reaction Mixture Rigorously exclude oxygen by degassing the solvent and maintaining a positive pressure of an inert gas.
Excess Copper(I) Co-catalyst While essential for the reaction, high concentrations of the copper co-catalyst can promote homocoupling. Reduce the amount of the copper salt to the minimum required catalytic amount.
Copper-Free Conditions Consider a copper-free Sonogashira protocol. While potentially slower, these methods can eliminate the homocoupling side reaction.[4][7]
Slow Addition of Alkyne Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the dimerization reaction.
Issue 3: Difficulty in Purifying the Final Product
  • Question: I am struggling to obtain pure this compound after the final deprotection step. What purification strategies are most effective?

  • Answer: Phenolic compounds can be challenging to purify due to their polarity and potential for oxidation. A multi-step purification approach is often necessary.

Purification ChallengeRecommended Solution
Removal of Palladium Catalyst After the reaction, pass the crude mixture through a short plug of silica gel or celite to remove the heterogeneous palladium catalyst.
Separation from Non-polar Impurities Utilize column chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[13][14]
Removal of Acidic/Basic Impurities Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous acid, followed by a mild aqueous base, and finally with brine.[13][15]
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Protection of 4-Bromophenol
  • To a solution of 4-bromophenol (1 eq.) in anhydrous dichloromethane (DCM), add imidazole (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected phenol.

Step 2: Ortho-Iodination
  • Dissolve the TBDMS-protected 4-bromophenol (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.

  • Slowly add n-butyllithium (1.2 eq.) and stir for 2 hours at -78 °C.

  • Add a solution of iodine (1.3 eq.) in anhydrous THF dropwise.

  • Stir for another 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Sonogashira Coupling
  • To a degassed mixture of the iodinated intermediate (1 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.) in a mixture of toluene and triethylamine, add trimethylsilylacetylene (1.5 eq.).

  • Heat the reaction mixture at 70 °C under an argon atmosphere for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, filter through celite, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 4: Deprotection
  • Dissolve the silyl-protected product (1 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 2.5 eq.) in THF.

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield this compound.[16]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of this compound A 4-Bromophenol B Protection (TBDMSCl) A->B C Ortho-Iodination B->C D Sonogashira Coupling (TMS-acetylene) C->D E Deprotection (TBAF) D->E F Purification E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield in Sonogashira Reaction Q1 Is the catalyst active and reaction under inert gas? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is the base appropriate and anhydrous? A1_yes->Q2 Sol1 Use fresh catalyst and degas the solvent. A1_no->Sol1 Sol1->Q1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the reaction temperature optimized? A2_yes->Q3 Sol2 Use a suitable anhydrous base (e.g., Et3N, DIPEA). A2_no->Sol2 Sol2->Q2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Yield Improved A3_yes->End Sol3 Gradually increase temperature and monitor by TLC. A3_no->Sol3 Sol3->Q3

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Managing Reaction Conditions for Sensitive Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction conditions for sensitive functional groups.

Frequently Asked Questions (FAQs)

Protecting Groups

Q1: My reaction is failing or giving low yields. Could it be an issue with my protecting group strategy?

A1: Yes, an inappropriate protecting group strategy is a common cause of reaction failure. Here are some key aspects to consider:

  • Stability: Is your protecting group stable to the reaction conditions? For example, acid-labile protecting groups like tert-butoxycarbonyl (Boc) will not withstand acidic reaction conditions.[1]

  • Orthogonality: In a multi-step synthesis, are you using orthogonal protecting groups? Orthogonal groups can be removed under specific conditions without affecting other protecting groups in the molecule.[2][3] For instance, an Fmoc group (removed with a base) can be used alongside a Boc group (removed with acid) and a benzyl group (removed by hydrogenolysis).[2]

  • Deprotection: Are you using the correct deprotection conditions? Incomplete deprotection will result in a mixture of protected and unprotected products, lowering the yield of your desired compound. Conversely, harsh deprotection conditions can lead to the degradation of your product.

Q2: I'm observing unexpected side products. How can I determine if my protecting group is the cause?

A2: Unexpected side products can arise from several issues related to protecting groups:

  • Incomplete Protection: If the protection step is not driven to completion, the unprotected functional group can react in subsequent steps, leading to side products.

  • Protecting Group Migration: In some cases, protecting groups can move to other functional groups within the molecule under certain reaction conditions.

  • Side Reactions During Deprotection: The reagents used for deprotection can sometimes react with other sensitive functional groups in your molecule. For example, strong acids used to remove a Boc group might also cleave other acid-sensitive moieties.

To troubleshoot, carefully analyze your side products by techniques like NMR and mass spectrometry to identify their structures. This information can provide clues about the unintended reaction pathway.

Reaction Conditions

Q3: My reaction is not proceeding to completion. What are some common causes related to reaction conditions?

A3: Several factors related to the reaction setup and conditions can lead to an incomplete reaction:

  • Reagent Quality: Ensure your reagents and solvents are pure and dry. Some reactions are highly sensitive to moisture and oxygen.[4]

  • Inert Atmosphere: For air- and moisture-sensitive reactions, it is crucial to maintain an inert atmosphere using techniques like a nitrogen or argon balloon or a Schlenk line.

  • Temperature Control: Reactions can be highly sensitive to temperature fluctuations. Ensure your reaction is maintained at the optimal temperature. In some cases, a reaction may stall at a lower temperature, and gentle heating might be required.

  • Stirring: Inefficient stirring can lead to poor mixing of reagents, resulting in an incomplete reaction.

Q4: I am getting a low yield even though my reaction appears to go to completion by TLC. What could be the problem?

A4: Low yields despite complete conversion often point to issues during the workup and purification steps:

  • Product Loss During Workup: Your product might be partially soluble in the aqueous layer during extraction, or it could be volatile and lost during solvent removal.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography.

  • Improper Quenching: Quenching the reaction too early or too late, or using inappropriate quenching agents, can lead to product degradation.

Catalyst Issues

Q5: My catalytic reaction has stopped working. What could be the cause?

A5: A common issue with catalytic reactions is catalyst poisoning. This occurs when a substance in the reaction mixture strongly binds to the active sites of the catalyst, rendering it inactive.[5] Common catalyst poisons include:

  • Sulfur compounds

  • Halides

  • Carbon monoxide

  • Compounds containing nitrogen or phosphorus

Q6: How can I test for catalyst poisoning?

A6: To test for catalyst poisoning, you can run the reaction with a fresh batch of catalyst and purified starting materials and solvents. If the reaction proceeds with the new catalyst, it is likely that your previous catalyst was poisoned or that your starting materials contained impurities. You can also intentionally introduce a suspected poison in a small amount to a working reaction to see if it inhibits the catalysis.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low-yielding reactions.

dot

Low_Yield_Troubleshooting cluster_start cluster_analysis cluster_reaction_status cluster_incomplete_troubleshooting cluster_complete_troubleshooting cluster_solutions Start Low Reaction Yield Observed TLC_Analysis Analyze Reaction by TLC Start->TLC_Analysis Incomplete_Conversion Incomplete Conversion TLC_Analysis->Incomplete_Conversion Starting material remains Complete_Conversion Complete Conversion TLC_Analysis->Complete_Conversion No starting material Check_Reagents Check Reagent Purity and Stoichiometry Incomplete_Conversion->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Incomplete_Conversion->Check_Conditions Check_Catalyst Check Catalyst Activity/Poisoning Incomplete_Conversion->Check_Catalyst Check_Workup Review Workup Procedure (Extractions, Quenching) Complete_Conversion->Check_Workup Check_Purification Review Purification Method (Chromatography, Recrystallization) Complete_Conversion->Check_Purification Check_Stability Assess Product Stability Complete_Conversion->Check_Stability Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Check_Conditions->Optimize_Conditions Check_Catalyst->Optimize_Conditions Modify_Workup Modify Workup/Purification Check_Workup->Modify_Workup Check_Purification->Modify_Workup Check_Stability->Modify_Workup

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Unexpected Side Products

This guide helps to identify the source of unexpected side products in a reaction.

Side_Product_Troubleshooting cluster_start cluster_analysis cluster_hypothesis cluster_troubleshooting cluster_solutions Start Unexpected Side Product(s) Formed Isolate_Characterize Isolate and Characterize Side Product(s) (NMR, MS) Start->Isolate_Characterize Hypothesize Hypothesize Formation Pathway Isolate_Characterize->Hypothesize Protecting_Group_Issue Protecting Group Related? Hypothesize->Protecting_Group_Issue Structure suggests PG involvement Reagent_Reactivity Reagent Reactivity Issue? Hypothesize->Reagent_Reactivity Structure suggests alternative reagent reactivity Condition_Induced Condition-Induced Decomposition? Hypothesize->Condition_Induced Structure suggests product decomposition Change_PG Change Protecting Group Protecting_Group_Issue->Change_PG Change_Reagent Change Reagent or Order of Addition Reagent_Reactivity->Change_Reagent Modify_Conditions Modify Conditions (Temp, Solvent, etc.) Condition_Induced->Modify_Conditions

References

Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-3-ethynylphenol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from the synthesis of 4-Bromo-3-ethynylphenol, a common intermediate in pharmaceutical development. The Sonogashira coupling reaction is a primary method for synthesizing this compound, often leaving residual palladium that must be removed.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the palladium catalyst after the reaction?

A1: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated by agencies like the FDA and EMA.[1] Palladium is a heavy metal that can have toxic effects and may also interfere with subsequent synthetic steps or biological assays, leading to unreliable results.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods include:

  • Filtration through Celite®: Effective for removing insoluble, heterogeneous palladium catalysts like palladium on carbon (Pd/C) or palladium black.[2][3]

  • Silica Gel Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[4]

  • Liquid-Liquid Extraction: Can be used to partition the palladium catalyst into a different phase from the product.

  • Palladium Scavengers: These are solid-supported or soluble reagents with high affinity for palladium, effectively binding and removing it from the reaction mixture.[4][5]

Q3: Can I rely solely on silica gel chromatography for complete palladium removal?

A3: While silica gel chromatography can remove a significant amount of palladium, it often fails to reduce the levels to the stringent limits required for pharmaceutical applications (typically <10 ppm).[6] It is highly recommended to use a palladium scavenger following chromatography for more complete removal.[6]

Q4: How do I choose the right palladium removal method for my this compound synthesis?

A4: The choice of method depends on several factors, including the form of the palladium catalyst used (homogeneous or heterogeneous), the scale of the reaction, and the desired final purity. For the Sonogashira coupling to synthesize this compound, which typically uses a homogeneous catalyst, a combination of methods is often most effective. A common workflow would be an initial workup, followed by column chromatography, and then treatment with a palladium scavenger.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of palladium from your this compound reaction mixture.

Issue 1: High levels of palladium remain after Celite® filtration.

  • Possible Cause: The palladium species in your reaction mixture may be soluble (homogeneous) and not effectively captured by Celite®, which primarily removes insoluble particles.[2] Sonogashira reactions often use soluble palladium complexes.

  • Solution:

    • Employ a Palladium Scavenger: After filtration, treat the filtrate with a suitable palladium scavenger to capture the dissolved palladium. Thiol-based scavengers are often effective.

    • Consider a Different Filtration Aid: While Celite® is common, other filtration aids or treatment with activated carbon might offer different adsorption properties.

Issue 2: Significant palladium contamination persists after silica gel column chromatography.

  • Possible Cause 1: The palladium complex may co-elute with your product, this compound, especially if they have similar polarities.

  • Solution 1:

    • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) to improve the separation between your product and the palladium species.

    • Post-Chromatography Scavenging: Treat the fractions containing your product with a palladium scavenger. This is a highly effective "polishing" step.[6]

  • Possible Cause 2: The phenolic hydroxyl group in this compound is interacting with the silica gel, affecting separation.

  • Solution 2:

    • Use a less acidic grade of silica gel.

    • Add a small amount of a modifying agent , such as triethylamine, to the eluent to suppress the interaction of the phenol with the silica.

Issue 3: Palladium scavenger is not effectively reducing palladium levels.

  • Possible Cause 1: The chosen scavenger is not optimal for the specific palladium species in your reaction. The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger efficiency.

  • Solution 1:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based) to identify the most effective one for your system. Several companies offer screening kits for this purpose.

  • Possible Cause 2: The phenolic hydroxyl or the terminal alkyne group is interfering with the scavenger. While direct interference is not extensively documented, the acidic proton of the phenol or the π-system of the alkyne could potentially interact with the scavenger support or the active scavenging sites.

  • Solution 2:

    • Adjust pH: For scavengers sensitive to pH, adjusting the pH of the solution before adding the scavenger might improve its performance. However, be mindful of the stability of your product.

    • Protecting Groups: In challenging cases, protecting the phenolic hydroxyl group prior to the coupling reaction and deprotecting it after palladium removal could be considered, though this adds extra synthetic steps.

  • Possible Cause 3: Insufficient scavenger amount, contact time, or temperature.

  • Solution 3:

    • Optimize Scavenging Conditions: Increase the equivalents of the scavenger, extend the stirring time, or gently heat the mixture (if your product is stable) to improve the kinetics of palladium binding.[1]

Quantitative Data on Palladium Removal

The following table summarizes the typical efficiency of various palladium removal methods. The final palladium concentration can vary depending on the initial concentration and the specific reaction conditions.

Removal MethodInitial Pd Level (ppm)Final Pd Level (ppm)Reference
Celite® Filtration80 - 100Controlled[7]
Silica Gel Chromatography>1000<100 (in over half of cases)[6]
Thiol-based Scavengers (e.g., SiliaMetS Thiol)2400≤ 16[4][5]
Polymer-based Scavengers (e.g., Quadrapure)2400Higher than thiol-based scavengers[4]
Combined Chromatography & Scavenging>1000<50[6]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through a Celite® Pad

This method is most effective for heterogeneous palladium catalysts.

  • Preparation of the Celite® Pad:

    • Place a piece of filter paper in a sintered glass funnel.

    • Create a slurry of Celite® in a suitable solvent (one in which your product is soluble).

    • Pour the slurry into the funnel and apply gentle vacuum to form a compact pad of about 1-2 cm thickness.

    • Wash the pad with fresh solvent until the filtrate runs clear.

  • Filtration:

    • Dilute the crude reaction mixture with a suitable solvent.

    • Carefully pour the diluted mixture onto the Celite® pad under gentle vacuum.

    • Wash the pad with several portions of fresh solvent to ensure all the product is collected.

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified.

Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)

This protocol is effective for removing dissolved palladium species.

  • Scavenger Selection and Quantification:

    • Based on the amount of palladium catalyst used in your reaction, calculate the required amount of scavenger. Typically, 4-8 molar equivalents of the scavenger relative to the residual metal concentration are used for initial screening.[8]

  • Scavenging Procedure:

    • Dissolve the crude or partially purified product containing palladium in a suitable organic solvent.

    • Add the calculated amount of the thiol-based silica scavenger to the solution.

    • Stir the mixture at room temperature. Scavenging is often complete within an hour, but longer times or gentle heating may be necessary for optimal results.[8]

  • Isolation of the Purified Product:

    • Filter the mixture to remove the scavenger-bound palladium.

    • Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to yield the purified product.

Workflow for Palladium Catalyst Removal

The following diagram illustrates a typical workflow for the removal of a homogeneous palladium catalyst after a Sonogashira coupling reaction.

Palladium_Removal_Workflow cluster_0 Reaction & Initial Workup cluster_1 Primary Purification cluster_2 Palladium Scavenging (Polishing) cluster_3 Final Product Reaction Sonogashira Coupling (this compound Synthesis) Workup Aqueous Workup Reaction->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Crude Product Scavenging Treatment with Thiol-Based Scavenger Chromatography->Scavenging Partially Purified Product Filtration Filtration Scavenging->Filtration Final_Product Purified this compound (<10 ppm Pd) Filtration->Final_Product Final Filtrate

Caption: A typical workflow for palladium removal.

References

Validation & Comparative

NMR Characterization of 4-Bromo-3-ethynylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this process, providing detailed information about the molecular structure of a compound. This guide provides a comparative analysis of the expected NMR characterization of 4-Bromo-3-ethynylphenol and its derivatives, supported by experimental data from analogous compounds.

Comparative NMR Data Analysis

CompoundFunctional GroupExpected/Observed ¹H Chemical Shift (ppm)Expected/Observed ¹³C Chemical Shift (ppm)
This compound (Predicted) Phenolic -OH~5.0 - 6.0-
Aromatic C-H~6.8 - 7.5~115 - 140
Ethynyl C-H~3.0 - 3.5~75 - 85 (C≡CH), ~80 - 90 (C≡C)
Aromatic C-Br-~110 - 120
Aromatic C-OH-~150 - 160
4-BromophenolPhenolic -OH5.35[1]-
Aromatic C-H6.74 (d), 7.33 (d)-
3-BromophenolPhenolic -OH5.45[2]-
Aromatic C-H6.76 - 7.12 (m)[2]-
PhenylacetyleneEthynyl C-H3.0577.4 (C≡CH), 83.5 (C≡C)
Aromatic C-H7.30 - 7.50 (m)128.4, 128.9, 132.2
PhenolPhenolic -OH4.5 - 7.5[3]-
Aromatic C-H6.8 - 7.2115.9, 121.5, 129.8

Note: Chemical shifts are reported in ppm relative to a standard reference (e.g., TMS). The exact chemical shifts for this compound may vary depending on the solvent and concentration used.

Experimental Protocols

A standard protocol for the NMR characterization of a newly synthesized compound like this compound would involve the following steps:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • The final solution depth in the NMR tube should be around 4-5 cm.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional proton NMR experiment is performed.

    • Key parameters to set include the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), spectral width, and relaxation delay.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional carbon NMR experiment (e.g., with proton decoupling) is performed.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

  • The integrals of the ¹H NMR signals are calculated to determine the relative number of protons corresponding to each signal.

  • The splitting patterns (multiplicities) of the signals in the ¹H NMR spectrum are analyzed to deduce the number of neighboring protons (n+1 rule).

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of an organic compound such as this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_output Output start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up & Purification reaction->workup nmr NMR Spectroscopy (1H, 13C, 2D) workup->nmr Purified Compound ms Mass Spectrometry workup->ms ir Infrared Spectroscopy workup->ir analysis Data Analysis & Structure Elucidation nmr->analysis ms->analysis ir->analysis final_structure Confirmed Structure of this compound analysis->final_structure

Caption: A flowchart outlining the key stages from synthesis to structural confirmation of this compound.

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling and Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 4-Bromo-3-ethynylphenol in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Understanding the relative reactivity of this versatile building block is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals, functional materials, and biological probes.

Executive Summary

This compound is a bifunctional molecule featuring both a terminal alkyne and an aryl bromide, making it a valuable synthon for sequential or orthogonal functionalization. Its reactivity is influenced by the electronic properties of the phenolic hydroxyl group and the bromine substituent. In general, terminal alkynes bearing electron-withdrawing groups exhibit enhanced reactivity in CuAAC reactions. Conversely, the electronic effects on the Sonogashira coupling are more nuanced and can be influenced by the specific reaction conditions and catalytic system employed. This guide presents available quantitative data, detailed experimental protocols for representative reactions, and visual diagrams of the reaction mechanisms to facilitate a deeper understanding of the chemical behavior of this compound in comparison to other alkynes.

Data Presentation: Comparative Reactivity of Alkynes

The following table summarizes the relative reactivity of various terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The data is presented as time to reach 50% and 90% of the maximum fluorescence signal in a competition experiment, providing a semi-quantitative measure of reaction rate. While direct kinetic data for this compound is not available in the cited literature, its reactivity can be inferred by its structural similarity to other substituted phenylacetylenes. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring will influence its reactivity profile.

Alkyne SubstrateTime to 50% Conversion (min)Time to 90% Conversion (min)
Propiolamide< 5< 10
Propargyl ether< 10~20
N-propargylamide~15~30
Propargylamine~20~40
Propargyl alcohol~25~50
Phenylacetylene~30~60
4-Methoxyphenylacetylene> 30> 60
4-(Trifluoromethyl)phenylacetylene< 30< 60

Note: This data is adapted from a study on the relative performance of alkynes in CuAAC and is intended to show general trends.[1] The reactivity of this compound is expected to be comparable to other substituted phenylacetylenes, with the specific rate influenced by the combined electronic effects of its substituents.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are representative of the conditions used to assess alkyne reactivity in Sonogashira coupling and CuAAC reactions.

Protocol 1: General Procedure for Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes

This protocol is a general method for the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide.[2][3][4][5]

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Terminal alkyne (e.g., Phenylacetylene, this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.1 mmol).

  • Add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between an azide and a terminal alkyne.[6]

Materials:

  • Azide (e.g., benzyl azide)

  • Terminal alkyne (e.g., Phenylacetylene, this compound)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMF)

Procedure:

  • In a vial, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 1:1 v/v water:t-butanol, 5 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the Sonogashira coupling and the CuAAC reaction, providing a visual representation of the reaction pathways.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Cu(I)X to Pd cycle CuAAC_Reaction Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide R-C≡CH Cu-Vinylidene Cu-Vinylidene Cu-Acetylide->Cu-Vinylidene R'-N3 Cu-Triazolide Cu-Triazolide Cu-Vinylidene->Cu-Triazolide Cyclization Product Product Cu-Triazolide->Product Protonolysis Product->Cu(I) Regeneration of Catalyst

References

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: 4-Bromo-3-ethynylphenol vs. 4-Iodo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The choice of reactants is critical to the success of these transformations, and among the most pivotal decisions is the selection of the aryl halide. This guide provides a comparative analysis of the reactivity of 4-bromo-3-ethynylphenol and 4-iodo-3-ethynylphenol in three of the most prevalent palladium-catalyzed coupling reactions: Sonogashira, Suzuki, and Heck. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The fundamental difference in reactivity between 4-iodo-3-ethynylphenol and this compound lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy directly influences the rate-determining step of many palladium-catalyzed coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond energy of the C-I bond facilitates a faster oxidative addition, rendering aryl iodides generally more reactive than their bromide counterparts.[1][2]

Performance in Key Coupling Reactions: A Comparative Overview

Coupling Reaction4-Iodo-3-ethynylphenol (Expected)This compound (Expected)General Reactivity Trend
Sonogashira Coupling Higher reactivity, milder reaction conditions (e.g., lower temperature, shorter reaction time), and potentially higher yields.Lower reactivity, often requiring more forcing conditions (e.g., higher temperature, longer reaction time) to achieve comparable yields.Aryl-I > Aryl-Br[2][3]
Suzuki Coupling Generally more reactive, leading to faster reaction rates and higher yields under milder conditions.Less reactive, may necessitate higher catalyst loadings, stronger bases, or elevated temperatures for efficient conversion.Aryl-I > Aryl-Br[1]
Heck Coupling Typically exhibits higher reactivity, allowing for lower catalyst concentrations and shorter reaction times.Slower to react, often requiring higher temperatures and longer reaction durations to drive the reaction to completion.Aryl-I > Aryl-Br

Experimental Protocols

The following are representative experimental protocols for Sonogashira, Suzuki, and Heck reactions. These protocols are based on established procedures for structurally similar aryl halides and can be adapted for this compound and 4-iodo-3-ethynylphenol. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve the best results for specific substrates.

Sonogashira Coupling: Synthesis of a Disubstituted Alkyne

Reaction: Coupling of an aryl halide with a terminal alkyne.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Add a suitable solvent, such as degassed triethylamine (5 mL), via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically, reactions with aryl iodides proceed at room temperature, while aryl bromides may require heating to 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling: Synthesis of a Biaryl Compound

Reaction: Coupling of an aryl halide with an arylboronic acid.

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), in a suitable solvent system such as a mixture of toluene (4 mL) and ethanol (1 mL).

  • Add an aqueous solution of a base, for example, 2 M sodium carbonate (2 mL).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC or GC until the starting aryl halide is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization to obtain the desired biaryl product.

Heck Coupling: Synthesis of a Substituted Alkene

Reaction: Coupling of an aryl halide with an alkene.

Procedure:

  • To a sealable reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium source like palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add a suitable solvent, for example, N,N-dimethylformamide (DMF) or acetonitrile (5 mL), and a base, such as triethylamine (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to the required temperature (often 80-120 °C).

  • Monitor the reaction's progress by GC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizing the Reactivity Difference and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the logical relationship in reactivity and a typical experimental workflow for a cross-coupling reaction.

G cluster_reactivity Comparative Reactivity in Oxidative Addition Aryl_I 4-Iodo-3-ethynylphenol Reactivity Higher Reactivity Aryl_I->Reactivity Faster Oxidative Addition (Weaker C-I Bond) Aryl_Br This compound Aryl_Br->Reactivity Slower Oxidative Addition (Stronger C-Br Bond)

Caption: Comparative reactivity of 4-iodo-3-ethynylphenol and this compound.

G cluster_workflow General Workflow for Palladium-Catalyzed Cross-Coupling Start Combine Reactants: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base, Solvent Reaction Inert Atmosphere (Heating may be required) Start->Reaction Monitoring Monitor Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Quench Reaction & Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Characterized Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Comparative Crystallographic Analysis of Substituted Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural effects of bromo and ethynyl substitutions on the phenol backbone through single-crystal X-ray diffraction.

This guide provides a comparative analysis of the single-crystal X-ray diffraction data of phenol derivatives, with a focus on understanding the influence of bromo and ethynyl functional groups on their crystal packing and molecular geometry. Due to the absence of publicly available crystallographic data for 4-Bromo-3-ethynylphenol, this guide utilizes data from structurally related compounds, namely 4-bromophenol and 2-acetyl-4-ethynylphenol, to infer the potential structural characteristics of the target molecule and its derivatives. This information is crucial for researchers in drug development and materials science, where understanding crystal packing can impact properties like solubility and bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-bromophenol and 2-acetyl-4-ethynylphenol. This data serves as a basis for understanding the individual and combined effects of the bromo and ethynyl substituents on the crystal lattice of a phenol derivative.

Parameter4-Bromophenol2-Acetyl-4-ethynylphenol[1]
Chemical Formula C₆H₅BrOC₁₀H₈O₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
a (Å) 4.171(2)10.133(2)
b (Å) 10.334(5)7.156(1)
c (Å) 14.502(7)11.198(2)
α (°) 9090
β (°) 90102.59(3)
γ (°) 9090
Volume (ų) 625.3(5)792.1(3)
Z 44
Density (calc) (g/cm³) 1.8381.355
Hydrogen Bonding O-H···OO-H···O (intramolecular), C-H···O

Analysis of Substituent Effects

The crystallographic data reveals significant differences in the crystal packing of 4-bromophenol and 2-acetyl-4-ethynylphenol, highlighting the distinct influence of each substituent. The presence of the bulkier and more electron-dense bromine atom in 4-bromophenol, along with intermolecular O-H···O hydrogen bonding, leads to a more densely packed orthorhombic structure.

In contrast, 2-acetyl-4-ethynylphenol adopts a monoclinic crystal system. The acetyl group facilitates intramolecular O-H···O hydrogen bonding, which planarizes the local geometry.[1] The ethynyl group participates in C-H···π interactions, further influencing the supramolecular assembly.[1] These weaker interactions, compared to the strong hydrogen bonds in 4-bromophenol, result in a less dense crystal packing.

For a hypothetical this compound, one could anticipate a complex interplay of these effects. The bromo and ethynyl groups would likely introduce significant steric and electronic perturbations to the phenol ring, influencing both the molecular conformation and the intermolecular interactions that dictate the crystal lattice. The potential for both halogen bonding involving the bromine and π-stacking or C-H···π interactions from the ethynyl group, in addition to the phenolic hydrogen bonding, suggests that derivatives of this compound could exhibit diverse and potentially tunable solid-state structures.

Experimental Protocols

Synthesis of Substituted Phenols

General Procedure for Bromination of Phenols:

A common method for the synthesis of bromophenols involves the electrophilic bromination of phenol.[2] Typically, a solution of bromine in a suitable solvent, such as carbon disulfide or acetic acid, is added dropwise to a cooled solution of the phenol.[2] The reaction temperature is maintained below 5 °C to control the regioselectivity and minimize the formation of poly-brominated products.[2] After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The solvent is then removed, and the crude product is purified by distillation or recrystallization to yield the desired bromophenol derivative.

General Procedure for Ethynylation of Phenols (Sonogashira Coupling):

The introduction of an ethynyl group onto a phenol ring can be achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide. For the synthesis of ethynylphenols, a protected phenol bearing an iodo or bromo substituent is reacted with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine). The protecting group is subsequently removed to yield the ethynylphenol.

Single-Crystal X-ray Diffraction

Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and toluene. The solution is left undisturbed in a loosely covered container to allow for slow evaporation, which can take several days to weeks.

Data Collection and Structure Refinement:

A suitable single crystal is mounted on a goniometer head.[3] Modern diffractometers often use cryogenic temperatures (around 100 K) to minimize thermal vibrations and improve data quality.[3] The crystal is placed in an intense, monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[4] The collected data, consisting of the positions and intensities of the diffracted spots, are then processed. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F².[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for the synthesis and analysis of substituted phenol derivatives and a conceptual signaling pathway that could be influenced by such compounds in a biological context.

G Experimental Workflow for Synthesis and Crystallographic Analysis cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis Phenol Starting Phenol Bromination Bromination Phenol->Bromination Br2, CS2 Bromophenol Brominated Phenol Sonogashira Sonogashira Coupling Bromophenol->Sonogashira Alkyne, Pd/Cu catalyst Target_Molecule Target Molecule Sonogashira->Target_Molecule Deprotection Column_Chromatography Column Chromatography Target_Molecule->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization SC_XRD Single-Crystal XRD Recrystallization->SC_XRD Single Crystal Selection Data_Processing Data Processing SC_XRD->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General workflow from synthesis to crystallographic analysis.

G Conceptual Signaling Pathway Modulation Derivative Phenol Derivative Receptor Cell Surface Receptor Derivative->Receptor Binds/Inhibits Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Potential modulation of a signaling pathway by a phenol derivative.

References

A Comparative Guide to Catalysts for Reactions of 4-Bromo-3-ethynylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of bifunctional molecules like 4-Bromo-3-ethynylphenol is a critical step in the synthesis of complex organic scaffolds for pharmaceuticals and materials science. The presence of both a bromo group and an ethynyl group allows for selective cross-coupling reactions, with the choice of catalyst being paramount to achieving desired yields and selectivities. This guide provides a comparative overview of common catalytic systems applicable to Sonogashira, Suzuki, and Heck reactions involving this compound or structurally similar substrates. The data presented is compiled from various sources and aims to provide a foundation for catalyst selection and reaction optimization.

Catalytic Systems for Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. In the context of this compound, this reaction can be utilized to couple a partner to the bromo-substituent. Below is a comparison of common catalyst systems used for Sonogashira coupling of aryl bromides.

.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Pd(PPh₃)₄ / CuITriphenylphosphineEt₃NTolueneRoom Temp6-20GoodClassical Sonogashira conditions, widely applicable.[1]
PdCl₂(PPh₃)₂ / CuITriphenylphosphinei-Pr₂NHDMF100372-96Effective for a range of aryl bromides.[2]
[DTBNpP]Pd(crotyl)Cl (P2)DTBNpPTMPDMSORoom Temp0.5-1877-100Copper-free, air-stable precatalyst with high efficiency.[3]
Pd(OAc)₂XPhosCs₂CO₃CH₃CN7512Moderate to GoodBuchwald conditions, effective for various bromoarenes.[4]

Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This is a versatile reaction for introducing aryl or vinyl substituents at the position of the bromine atom in this compound.

.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Pd(PPh₃)₄TriphenylphosphineK₃PO₄1,4-Dioxane90-33-46Widely used for coupling of bromoanilines and related compounds.[2][5][6]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-HighEffective for various aryl bromides.
Pd/Polymer HybridNoneK₃PO₄Toluene/H₂O70-1201069-91Phosphine-free, recyclable catalyst with high turnover frequency.[7]

Catalytic Systems for the Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This can be employed to functionalize the bromo-position of this compound.

.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile80-901~36Classical Heck conditions.[8]
Pd EnCat®40-AcONaEthanol140 (MW)0.5GoodGreen protocol with a reusable catalyst.[9]
[(cin)PdCl]₂XPhosK₃PO₄TPGS-750-M/DMF502>95Micellar catalysis for DNA-encoded libraries, demonstrating high efficiency at low temperatures.[10]

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling (using PdCl₂(PPh₃)₂/CuI): To a solution of the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) are added PdCl₂(PPh₃)₂ (0.025 mmol), CuI (0.05 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is degassed and stirred under an inert atmosphere at the desired temperature until the reaction is complete (monitored by TLC or GC-MS). The mixture is then cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling (using Pd(PPh₃)₄): A mixture of the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) in a solvent (e.g., 1,4-dioxane, 10 mL) is degassed and heated under an inert atmosphere at the specified temperature. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography.[5][6]

General Procedure for the Heck Reaction (using Pd(OAc)₂): A mixture of the aryl bromide (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a solvent (e.g., acetonitrile) is heated in a sealed tube. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is isolated by extraction and purified by chromatography or recrystallization.[8]

Visualizations

Catalytic_Cycle_Sonogashira cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)Ln Pd_complex Ar-Pd(II)-X(Ln) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-alkynyl(Ln) Pd_complex->Pd_alkyne Transmetalation (from Cu cycle) Pd_alkyne->Pd0 Product Ar-alkyne Pd_alkyne->Product Reductive Elimination CuX CuX Cu_alkyne Cu-alkynyl CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_complex Transmetalation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Catalyst_Selection_Workflow Start Define Reaction Goal Coupling_Type Select Coupling Type Start->Coupling_Type Sonogashira Sonogashira (Csp2-Csp) Coupling_Type->Sonogashira Alkyne Partner Suzuki Suzuki (Csp2-Csp2) Coupling_Type->Suzuki Boronic Acid/Ester Partner Heck Heck (Csp2-Csp2 vinyl) Coupling_Type->Heck Alkene Partner Catalyst_Choice_Sono Choose Catalyst System Sonogashira->Catalyst_Choice_Sono Catalyst_Choice_Suz Choose Catalyst System Suzuki->Catalyst_Choice_Suz Catalyst_Choice_Heck Choose Catalyst System Heck->Catalyst_Choice_Heck Pd_Cu Pd/Cu System Catalyst_Choice_Sono->Pd_Cu Classic, High Yield Cu_Free Copper-Free Pd System Catalyst_Choice_Sono->Cu_Free Avoids Cu contamination Pd_Phosphine Pd/Phosphine Ligand Catalyst_Choice_Suz->Pd_Phosphine High Activity Phosphine_Free Phosphine-Free Pd System Catalyst_Choice_Suz->Phosphine_Free Cost-effective Homogeneous Homogeneous Pd Catalyst Catalyst_Choice_Heck->Homogeneous High Activity Heterogeneous Heterogeneous/Recyclable Pd Catalyst_Choice_Heck->Heterogeneous Green Chemistry Optimization Optimize Reaction Conditions (Solvent, Base, Temp.) Pd_Cu->Optimization Cu_Free->Optimization Pd_Phosphine->Optimization Phosphine_Free->Optimization Homogeneous->Optimization Heterogeneous->Optimization Analysis Analyze Yield & Purity Optimization->Analysis

Caption: Decision workflow for selecting a catalyst for this compound reactions.

References

Validating the Synthesis of 4-Bromo-3-ethynylphenol: A Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the spectral data for the target compound, 4-Bromo-3-ethynylphenol, against its key precursor, 4-Bromo-3-iodophenol. This analysis is crucial for researchers in medicinal chemistry and materials science to verify the successful synthesis and purity of this versatile chemical intermediate. The guide outlines a robust synthetic protocol and detailed methodologies for spectral validation.

Synthesis and Characterization Overview

The synthesis of this compound is proposed via a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[1] The chosen precursor, 4-Bromo-3-iodophenol, allows for the selective coupling at the more reactive iodine position.[2] The validation of the final product is achieved through a comparative analysis of its spectral data against the starting material.

Comparative Spectral Data

The successful conversion of 4-Bromo-3-iodophenol to this compound can be unequivocally confirmed by distinct changes in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra. The following table summarizes the expected and observed spectral data.

Spectral Analysis4-Bromo-3-iodophenol (Precursor)This compound (Product)Key Indicators of Successful Synthesis
¹H NMR (ppm)Aromatic protons in the range of 7.0-7.8 ppm, Phenolic OH proton (broad singlet) ~5.0-6.0 ppm.Aromatic protons shifted, Appearance of a sharp singlet for the acetylenic proton (~3.0-3.5 ppm), Phenolic OH proton.Disappearance of the ¹H NMR signals corresponding to the iodo-substituted aromatic ring and the appearance of a new signal for the acetylenic proton.
¹³C NMR (ppm)Aromatic carbons in the range of 110-160 ppm, Carbon bearing iodine at a lower field.Aromatic carbons shifted, Appearance of two new signals for the alkyne carbons (~80-90 ppm).The disappearance of the carbon signal attached to iodine and the emergence of two distinct acetylenic carbon signals.
IR Spectroscopy (cm⁻¹)O-H stretch (broad, ~3200-3500 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), C-I stretch (~485-600 cm⁻¹).O-H stretch (broad, ~3200-3500 cm⁻¹), C≡C-H stretch (sharp, ~3300 cm⁻¹), C≡C stretch (weak, ~2100-2150 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).[3][4]The appearance of a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H bond and a weak absorption around 2100-2150 cm⁻¹ for the C≡C triple bond.[5][6][7]
Mass Spectrometry (m/z)[M]+ at ~297.8 g/mol , Isotopic pattern for one bromine and one iodine atom.[M]+ at ~197.9 g/mol , Isotopic pattern characteristic of one bromine atom.A significant decrease in the molecular ion peak corresponding to the replacement of an iodine atom with an ethynyl group.

Experimental Protocols

Synthesis of this compound (via Sonogashira Coupling)
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-iodophenol (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Solvent and Base: Add a suitable solvent, such as degassed triethylamine or a mixture of THF and diisopropylamine.

  • Alkyne Addition: Introduce trimethylsilylacetylene (1.2 eq) to the reaction mixture. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Deprotection: Upon completion, the trimethylsilyl protecting group is removed by adding a mild base such as potassium carbonate in methanol.

  • Work-up and Purification: After deprotection, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectral Analysis Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples can be analyzed as thin films between NaCl plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the synthesized compound.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the precursor to the validated final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectral Validation Precursor 4-Bromo-3-iodophenol Reaction Sonogashira Coupling (Pd/Cu catalyst, TMS-acetylene) Precursor->Reaction Deprotection Deprotection (K2CO3/MeOH) Reaction->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Data Comparison and Structure Confirmation NMR->Validation IR->Validation MS->Validation

Synthesis and Validation Workflow

This structured approach, combining a reliable synthetic method with thorough spectral analysis, ensures the unambiguous validation of this compound synthesis, providing researchers with a high degree of confidence in their starting material for further drug development and scientific exploration.

References

Assessing the Electronic Effects of Substituents on 4-Bromo-3-ethynylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic effects of the bromo and ethynyl substituents on the phenolic proton acidity of 4-Bromo-3-ethynylphenol. By examining Hammett constants and pKa values of related phenols, we can elucidate the combined influence of these groups on the molecule's chemical reactivity, a critical aspect in drug design and development where phenol moieties are common pharmacophores.

Understanding Substituent Effects: A Quantitative Approach

The electronic influence of a substituent on a benzene ring can be quantified using Hammett substituent constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent and are categorized based on their position (meta or para) relative to a reaction center.

  • Inductive Effects (I): These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.

  • Resonance Effects (R): These occur through the delocalization of π-electrons and are most pronounced for substituents in the ortho and para positions.

The acidity of a phenol, represented by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion by delocalizing the negative charge, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, leading to a weaker acid (higher pKa).

Comparative Analysis of Substituted Phenols

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_paraElectronic Effect
-H0.000.00Neutral
-Br 0.39 [1]0.23 [1]Electron-withdrawing (Inductive > Resonance)
-C≡CH 0.20 0.23 Electron-withdrawing
-NO₂0.71[2]0.78[2]Strongly electron-withdrawing
-CN0.56[2]0.66[2]Strongly electron-withdrawing
-CH₃-0.07[2]-0.17[2]Electron-donating
-OCH₃0.12[2]-0.27[2]Electron-donating (Resonance > Inductive)

Table 2: pKa Values of Substituted Phenols

CompoundpKa
Phenol~9.95 - 10.0[3][4]
2-Bromophenol8.45[5][6]
3-Bromophenol9.03[7][8][9][10][11]
4-Bromophenol9.17[12][13]
2-Ethynylphenol (predicted)8.62[14][15][16]
3-Ethynylphenol (predicted)9.30
4-Ethynylphenol (predicted)8.76[17]
4-Nitrophenol7.15
4-Methylphenol10.26
4-Methoxyphenol10.20
This compound (Predicted)< 9.03

The bromo substituent is electron-withdrawing primarily through its inductive effect (-I) due to its electronegativity, although it has a weak electron-donating resonance effect (+R). The ethynyl group is also considered electron-withdrawing, exhibiting both inductive and weak resonance withdrawing effects.

In this compound, the bromo group is para to the hydroxyl group, and the ethynyl group is meta. The bromo group at the para position will exert both its -I and +R effects, with the inductive effect being dominant, thus increasing acidity compared to phenol. The ethynyl group at the meta position will primarily exert its electron-withdrawing inductive effect, further stabilizing the phenoxide ion and increasing the acidity. Given that 3-bromophenol has a pKa of 9.03[7][8][9][10][11], the additional electron-withdrawing ethynyl group in this compound is expected to lower the pKa further, making it a stronger acid.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of solutions at various pH values. The phenol and its corresponding phenoxide ion exhibit different absorption spectra.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values (e.g., from pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of the phenol in a suitable solvent (e.g., ethanol or water) is prepared. Aliquots of the stock solution are added to each buffer solution to achieve the same final concentration of the phenol.

  • Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance (λ_max) for both the acidic (phenol) and basic (phenoxide) forms is identified.

  • Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is significant is plotted against the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoid curve. The Henderson-Hasselbalch equation is used to calculate the pKa from the absorbance data:

    pKa = pH + log([A⁻]/[HA])

    where [A⁻] is the concentration of the phenoxide and [HA] is the concentration of the phenol.

Hammett Plot Analysis

A Hammett plot is a graphical representation of the correlation between the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds and the Hammett substituent constant (σ).

Methodology:

  • Data Collection: The pKa values for a series of meta- and para-substituted phenols are determined experimentally or obtained from the literature.

  • Calculation of log(K/K₀): The equilibrium constant (K) for the dissociation of each substituted phenol is calculated from its pKa (K = 10^(-pKa)). The equilibrium constant for the dissociation of unsubstituted phenol (K₀) is also calculated. The logarithm of the ratio (log(K/K₀)) is then determined for each substituted phenol.

  • Plotting: A graph of log(K/K₀) versus the appropriate Hammett constant (σ_meta or σ_para) is plotted.

  • Analysis: The slope of the line is the reaction constant (ρ, rho). For the ionization of phenols, a positive ρ value is expected, indicating that electron-withdrawing groups (positive σ) increase the acidity (larger K). The linearity of the plot indicates how well the Hammett equation describes the substituent effects for that particular reaction.

Visualization of Electronic Effects

The stability of the phenoxide ion is key to the acidity of the phenol. The following diagram illustrates how the electron-withdrawing inductive and resonance effects of the bromo and ethynyl substituents contribute to the delocalization and stabilization of the negative charge on the phenoxide ion of this compound.

Caption: Logical workflow of substituent effects on acidity.

Conclusion

The presence of both a bromo and an ethynyl group on the phenol ring significantly enhances its acidity compared to the parent phenol. The bromo group at the para position and the ethynyl group at the meta position both act as electron-withdrawing groups, primarily through their inductive effects. This combined electron withdrawal stabilizes the resulting phenoxide ion, thereby lowering the pKa of this compound. This predictive analysis, based on established principles of physical organic chemistry and comparative data, is a valuable tool for understanding and anticipating the chemical behavior of complex substituted phenols in various research and development applications.

References

benchmarking the performance of 4-Bromo-3-ethynylphenol in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-3-ethynylphenol is a versatile bifunctional molecule offering valuable reactivity for the synthesis of complex organic scaffolds. Its structure, featuring a reactive bromine atom and a terminal alkyne on a phenolic backbone, makes it a prime candidate for sequential or orthogonal functionalization through cross-coupling and cycloaddition reactions. This guide provides a comparative overview of its performance in two key transformations: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "click chemistry." While specific experimental data for this compound is limited in the available scientific literature, this guide extrapolates its expected performance based on well-established principles and data from structurally similar compounds.

Data Presentation: Comparative Performance in Key Reactions

Due to the absence of specific literature reports on the performance of this compound, the following tables provide a generalized comparison with a common alternative, 4-Bromophenol, in the context of Sonogashira coupling, and a generic terminal alkyne for CuAAC. The data presented is based on typical outcomes for these reaction types.

Table 1: Performance in Sonogashira Coupling

FeatureThis compound4-Bromophenol (Alternative)
Reaction Type Palladium-catalyzed cross-couplingPalladium-catalyzed cross-coupling
Reactive Site Aryl Bromide (C-Br bond)Aryl Bromide (C-Br bond)
Coupling Partner Terminal AlkyneTerminal Alkyne
Typical Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst)Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst)
Typical Base Amine base (e.g., Et₃N, DIPEA)Amine base (e.g., Et₃N, DIPEA)
Expected Yield Moderate to HighModerate to High
Key Advantage The ethynyl group allows for subsequent functionalization (e.g., via click chemistry).Simpler starting material, potentially lower cost.
Potential Challenge The phenolic hydroxyl may require protection depending on the reaction conditions and coupling partner.Lacks the secondary reactive site for further elaboration.

Table 2: Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

FeatureThis compoundGeneric Terminal Alkyne (Alternative)
Reaction Type 1,3-Dipolar Cycloaddition1,3-Dipolar Cycloaddition
Reactive Site Terminal Alkyne (C≡C-H bond)Terminal Alkyne (C≡C-H bond)
Coupling Partner Organic AzideOrganic Azide
Typical Catalyst Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI)
Typical Solvent Aqueous or organic solventsAqueous or organic solvents
Expected Yield High to Quantitative[1]High to Quantitative[1]
Key Advantage Forms a stable triazole linkage while retaining the bromine atom for subsequent cross-coupling reactions.Broadly applicable to a wide range of substrates.
Potential Challenge The phenolic proton might interfere with the catalyst; a mild base may be required.The alternative may lack other functional handles for orthogonal chemistry.

Experimental Protocols

The following are generalized experimental protocols for Sonogashira coupling and CuAAC reactions, which can be adapted for this compound.

General Procedure for Sonogashira Coupling of an Aryl Bromide

This protocol is a standard procedure for the coupling of an aryl bromide with a terminal alkyne.[1][2]

Materials:

  • Aryl bromide (e.g., this compound)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent, followed by the amine base (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical "click chemistry" reaction between an alkyne and an azide.[3][4][5]

Materials:

  • Alkyne (e.g., this compound)

  • Azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-BuOH or DMSO)

Procedure:

  • In a reaction vessel, dissolve the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10-20 mol%) in water.

  • In another vial, prepare a solution of CuSO₄ (1-5 mol%) in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation, extraction, or column chromatography.

Mandatory Visualization

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System A This compound F Reaction Mixture (Inert Atmosphere) A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Cu(I) Co-catalyst (CuI) D->F E Amine Base (e.g., Et3N) E->F G Workup & Purification F->G H Coupled Product G->H

Caption: Workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System A This compound E Reaction in Solvent (e.g., H2O/t-BuOH) A->E B Organic Azide B->E C Cu(II) Sulfate C->E D Sodium Ascorbate D->E F Workup & Purification E->F G 1,2,3-Triazole Product F->G Sequential_Reactions Start This compound Reaction1 Sonogashira Coupling (Reacts at C-Br) Start->Reaction1 Reaction3 CuAAC (Click Chemistry) (Reacts at C≡C-H) Start->Reaction3 Intermediate1 Aryl-alkyne Substituted Phenol Reaction1->Intermediate1 Reaction2 CuAAC (Click Chemistry) (Reacts at C≡C-H) Intermediate1->Reaction2 Product1 Disubstituted Product A Reaction2->Product1 Intermediate2 Triazole Substituted Bromophenol Reaction3->Intermediate2 Reaction4 Sonogashira Coupling (Reacts at C-Br) Intermediate2->Reaction4 Product2 Disubstituted Product B Reaction4->Product2

References

Safety Operating Guide

Proper Disposal of 4-Bromo-3-ethynylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper and safe disposal of 4-Bromo-3-ethynylphenol, a halogenated aromatic compound with a reactive ethynyl group. The following procedures are based on best practices for handling similar hazardous chemicals and are intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount, and consultation with a certified hazardous waste disposal service is mandatory.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to assume it possesses a combination of hazards associated with halogenated phenols and terminal alkynes. This includes potential toxicity, skin and eye irritation, and the ability of the ethynyl group to form explosive acetylides with certain metals.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Hazard Profile Analysis

The hazard profile for this compound is extrapolated from data on structurally similar compounds. The presence of the bromine atom and the phenolic hydroxyl group suggests potential toxicity and irritant properties, while the terminal ethynyl group introduces a reactivity hazard.

Hazard ClassificationExtrapolated from Similar Compounds (e.g., 4-Bromophenol)Potential Contribution of Ethynyl Group
Acute Toxicity (Oral) Harmful if swallowed.[1]Data not available; assume similar or greater toxicity.
Skin Corrosion/Irritation Causes skin irritation.[2][3]May enhance irritant properties.
Eye Damage/Irritation Causes serious eye irritation.[2][3]May enhance irritant properties.
Reactivity Stable under normal conditions.The terminal alkyne can form explosive acetylides with certain metals (e.g., copper, silver, mercury).
Environmental Hazard Toxic to aquatic life.[4]Data not available; assume similar environmental toxicity.

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated waste must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste in a dedicated, clearly labeled, and sealed container.

    • Contaminated materials (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container.

    • Crucially, this waste stream must be kept separate from other halogenated and non-halogenated solvent waste streams to avoid unforeseen reactions.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant," "Reactive").

2. Neutralization of Reactivity (for experienced personnel only):

Due to the reactive nature of the ethynyl group, it is advisable to have the waste treated by a professional disposal company. In-lab neutralization should only be attempted by highly experienced personnel following a thorough risk assessment. A potential, though not explicitly tested for this compound, method for quenching the reactivity of terminal alkynes involves careful reaction with a non-metallic reducing agent. This should not be attempted without expert consultation.

3. Storage Pending Disposal:

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure containers are kept away from heat, sparks, and open flames.

  • Store separately from incompatible materials, especially oxidizing agents and heavy metal salts.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with all available information about the waste, including its chemical nature and potential hazards.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (PPE) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Ensure safety Segregate Segregate Solid and Liquid Waste FumeHood->Segregate Begin waste handling Label Label Waste Containers Clearly Segregate->Label Proper identification Store Store in Designated Hazardous Waste Area Label->Store Prepare for storage Incompatibles Separate from Incompatible Materials Store->Incompatibles Prevent reactions ContactEHS Contact EHS or Licensed Disposal Company Incompatibles->ContactEHS Initiate disposal process Incineration High-Temperature Incineration ContactEHS->Incineration Professional disposal DisposalDecision Decision Pathway for this compound Disposal Start Is this compound waste generated? IsContaminated Is it pure compound or contaminated material? Start->IsContaminated PureCompound Collect in dedicated 'Pure Halogenated Phenolic' waste container IsContaminated->PureCompound Pure ContaminatedMaterial Collect in 'Contaminated Halogenated Phenolic' waste container IsContaminated->ContaminatedMaterial Contaminated IsLiquid Is the waste liquid or solid? PureCompound->IsLiquid ContaminatedMaterial->IsLiquid LiquidWaste Collect in dedicated liquid waste container IsLiquid->LiquidWaste Liquid SolidWaste Collect in dedicated solid waste container IsLiquid->SolidWaste Solid LabelWaste Label container with 'Hazardous Waste', chemical name, and hazards LiquidWaste->LabelWaste SolidWaste->LabelWaste StoreWaste Store in designated hazardous waste area away from incompatibles LabelWaste->StoreWaste ContactDisposal Contact certified hazardous waste disposal service for pickup StoreWaste->ContactDisposal End Proper Disposal Complete ContactDisposal->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.